molecular formula C10H10N2O2 B165131 3-Methyl-1-benzofuran-2-carbohydrazide CAS No. 53524-81-5

3-Methyl-1-benzofuran-2-carbohydrazide

Cat. No.: B165131
CAS No.: 53524-81-5
M. Wt: 190.2 g/mol
InChI Key: SNUIRFLZLMGGLO-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-2-carbohydrazide is a versatile benzofuran-based carbohydrazide that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The compound's molecular structure has been confirmed by single-crystal X-ray diffraction, revealing a slightly twisted conformation where the benzofuran ring system and the carbohydrazide unit are nearly planar . This compound is primarily valued for its role as a precursor in the design and synthesis of novel bioactive molecules. Research has demonstrated its significant application in developing potent α-amylase inhibitors for anti-diabetic research. Derivatives synthesized from this carbohydrazide have shown exceptional inhibitory activity against the α-amylase enzyme, with IC50 values ranging as low as 1.078 ± 0.19 µM, highlighting its potential for managing postprandial hyperglycemia in Type 2 diabetes mellitus . Furthermore, it is a key scaffold in cancer research, where it has been used to construct benzofuran-isatin conjugates that exhibit promising anti-proliferative activity against various human cancer cell lines, including colorectal cancer (SW-620 and HT-29) . The mechanism of action for these conjugates involves the induction of apoptosis through the inhibition of the anti-apoptotic Bcl-2 protein and an increase in cleaved PARP levels . Additionally, select derivatives have displayed potent antioxidant activity via DPPH radical scavenging, with IC50 values as low as 13.48 ± 0.001 µM, which is comparable to the standard ascorbic acid, making them candidates for investigating oxidative stress-related pathologies . Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIRFLZLMGGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365807
Record name 3-methyl-1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53524-81-5
Record name 3-methyl-1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Methyl-1-benzofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its prevalence in medicinally important molecules underscores its status as a "privileged scaffold" in drug discovery. Within this esteemed class of compounds, 3-Methyl-1-benzofuran-2-carbohydrazide emerges as a versatile synthetic intermediate and a core component of various derivatives exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of 3-Methyl-1-benzofuran-2-carbohydrazide, from its synthesis and physicochemical properties to the therapeutic potential of its derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Compound Identification

PropertyValueSource
Chemical Name 3-Methyl-1-benzofuran-2-carbohydrazide
CAS Number 53524-81-5
Molecular Formula C₁₀H₁₀N₂O₂[2][3]
Molecular Weight 190.20 g/mol [3]
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)NN
InChIKey SNUIRFLZLMGGLO-UHFFFAOYSA-N

Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide: A Step-by-Step Protocol

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide is a well-established procedure, typically commencing from a substituted phenol and proceeding through a key ester intermediate. The following protocol, adapted from established methodologies, provides a reliable pathway to obtain the target compound.[1]

Part 1: Synthesis of Ethyl 3-Methyl-1-benzofuran-2-carboxylate

The initial step involves the synthesis of the ester precursor, ethyl 3-methyl-1-benzofuran-2-carboxylate. This reaction proceeds via the reaction of an o-hydroxyacetophenone with an α-haloacetate.

Experimental Protocol:

  • To a round-bottom flask, add o-hydroxyacetophenone (3 mL), acetone (10 mL), and anhydrous potassium carbonate (3 g).

  • Stir the reaction mixture in an ice bath for 5 minutes.

  • Add ethyl bromoacetate (2.8 mL) dropwise to the cooled mixture over a period of 10 minutes.

  • Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

  • Upon completion, perform a suitable work-up to isolate the crude ethyl 3-methyl-1-benzofuran-2-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Part 2: Conversion to 3-Methyl-1-benzofuran-2-carbohydrazide

The final step involves the hydrazinolysis of the ester intermediate to yield the desired carbohydrazide.

Experimental Protocol:

  • Dissolve 3-methyl-2-ethoxycarbonyl benzofuran (3 g) in 25 mL of ethanol in a round-bottom flask.[1]

  • Add a catalytic amount of acetic acid to the solution.[1]

  • Add hydrazine hydrate (1 mL) dropwise to the reaction mixture.[1]

  • Stir the mixture at room temperature for approximately 2 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography with a 1:1 benzene:hexane solvent system.[1]

  • Upon completion, the product, 3-methyl-2-benzofurancarbohydrazide, will precipitate.[1]

  • Collect the solid by filtration and recrystallize from ethanol to obtain the purified product.[1]

Synthesis_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrazinolysis o-Hydroxyacetophenone o-Hydroxyacetophenone Reaction1 Reaction with K2CO3 in Acetone o-Hydroxyacetophenone->Reaction1 Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reaction1 Ester_Intermediate Ethyl 3-Methyl-1-benzofuran-2-carboxylate Reaction1->Ester_Intermediate Reaction2 Reaction in Ethanol with Acetic Acid catalyst Ester_Intermediate->Reaction2 Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reaction2 Final_Product 3-Methyl-1-benzofuran-2-carbohydrazide Reaction2->Final_Product caption Synthesis Workflow for 3-Methyl-1-benzofuran-2-carbohydrazide

Caption: Synthesis Workflow for 3-Methyl-1-benzofuran-2-carbohydrazide.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of 3-Methyl-1-benzofuran-2-carbohydrazide have been elucidated through various analytical techniques.

Crystallographic Data

X-ray crystallography studies have revealed the three-dimensional structure of 3-Methyl-1-benzofuran-2-carbohydrazide.[2][3] The asymmetric unit of the crystal contains three crystallographically independent molecules, which are slightly twisted.[2][3] The dihedral angle between the benzofuran ring system and the carbohydrazide plane varies slightly between these molecules, ranging from 6.89° to 9.58°.[2][3] In the crystal lattice, the molecules are interconnected through N-H···N hydrogen bonds, forming trimers.[2][3] These trimers are further organized into a three-dimensional network by weak N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions.[2][3]

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)10.9391 (4)[3]
b (Å)18.1257 (6)[3]
c (Å)14.1818 (5)[3]
β (°)94.157 (2)[3]
V (ų)2804.55 (17)[3]
Z12[3]
Spectral Data

Therapeutic Potential and Biological Activity of Derivatives

3-Methyl-1-benzofuran-2-carbohydrazide serves as a crucial building block for the synthesis of a plethora of derivatives with significant therapeutic potential. The benzofuran scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

Anticancer Activity

Derivatives of 3-methylbenzofuran have demonstrated notable anticancer activity against various cancer cell lines.[5][6][7] For example, a study on a series of 3-methylbenzofuran derivatives revealed their potent antiproliferative effects against non-small cell lung carcinoma A549 and NCI-H23 cell lines.[7] The IC₅₀ values for some of these derivatives were in the low micromolar range, indicating significant cytotoxic activity.[7]

Antiproliferative Activity of 3-Methylbenzofuran Derivatives against A549 Cancer Cell Line

Compound DerivativeIC₅₀ (µM)Reference
4c (with p-methoxy group)1.48[7]
Staurosporine (control)1.52[7]

The anticancer mechanism of benzofuran derivatives is multifaceted, with studies suggesting they can induce apoptosis, inhibit angiogenesis, and interfere with DNA synthesis.[5]

Antimicrobial and Other Activities

The benzofuran nucleus is also a key feature in compounds with potent antibacterial and antifungal activities.[1] Furthermore, various benzofuran derivatives have been reported to possess anti-inflammatory, anti-HIV, antitubercular, antidiabetic, and antioxidant properties, highlighting the broad therapeutic potential of this chemical class.[1]

Future Directions and Conclusion

3-Methyl-1-benzofuran-2-carbohydrazide stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the diverse biological activities of its derivatives make it a valuable platform for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives, with a particular emphasis on elucidating their structure-activity relationships to optimize their potency and selectivity for various therapeutic targets. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation drugs to address a multitude of diseases.

References

  • Dymek, M., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(15), 4935. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • Eurasian Journal of Analytical Chemistry. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1255–o1256. [Link]

  • Sci-Hub. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 556. [Link]

  • Patel, H., et al. (2006). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 18(4), 3121-3125. [Link]

  • Fun, H.-K., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1255. [Link]

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Khan, I., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 1-13. [Link]

  • Abuelizz, H. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1734-1750. [Link]

  • Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1367. [Link]

  • PubChemLite. (n.d.). 3-methyl-n-propyl-1-benzofuran-2-carboxamide. [Link]

  • PubChem. (n.d.). 3-Methyl-1-benzofuran-2-carbohydrazide. [Link]

Sources

The Multifaceted Biological Activities of 3-Methyl-1-benzofuran-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This structural motif confers a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Within this esteemed class of molecules, 3-Methyl-1-benzofuran-2-carbohydrazide has emerged as a particularly versatile building block for the development of novel therapeutic agents. The carbohydrazide functional group serves as a key pharmacophore and a reactive handle for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of biological activity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 3-Methyl-1-benzofuran-2-carbohydrazide and its derivatives, offering valuable insights for researchers and drug development professionals.

Synthesis of the Core Scaffold: A Reproducible Pathway

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide is a well-established and efficient process, typically commencing from the corresponding ethyl ester, ethyl 3-methylbenzofuran-2-carboxylate. The key transformation involves a nucleophilic substitution reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

This protocol details a reliable method for the laboratory-scale synthesis of the title compound.[1]

Materials:

  • Ethyl 3-methylbenzofuran-2-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, filtering apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel G)

  • TLC developing chamber

  • Solvent system for TLC (e.g., Benzene:Hexane 1:1)

  • Iodine chamber for visualization

Procedure:

  • Dissolution: In a clean, dry round bottom flask, dissolve 3 grams of ethyl 3-methylbenzofuran-2-carboxylate in 25 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Hydrazine Addition: To the stirring solution, add 1 mL of hydrazine hydrate dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 1:1 Benzene:Hexane) and visualize the spots in an iodine chamber. The reaction is complete when the starting material spot is no longer visible.

  • Isolation: Upon completion, the solid product, 3-Methyl-1-benzofuran-2-carbohydrazide, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Recrystallization: For further purification, recrystallize the solid product from ethanol to obtain pure crystals of 3-Methyl-1-benzofuran-2-carbohydrazide.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Conditions cluster_product Product start Ethyl 3-methylbenzofuran-2-carboxylate process Stirring at Room Temperature (approx. 2 hours) start->process reagent1 Hydrazine Hydrate reagent1->process reagent2 Ethanol (Solvent) reagent2->process reagent3 Acetic Acid (Catalyst) reagent3->process product 3-Methyl-1-benzofuran-2-carbohydrazide process->product G cluster_drug Drug Action cluster_pathway Cellular Pathways cluster_outcome Therapeutic Outcome drug 3-Methyl-1-benzofuran-2-carbohydrazide Derivative vegfr VEGFR-2 Inhibition drug->vegfr blocks ros ROS Generation drug->ros induces outcome Anticancer Effect vegfr->outcome leads to apoptosis Apoptosis Induction ros->apoptosis triggers apoptosis->outcome contributes to

Caption: Anticancer mechanism of 3-Methyl-1-benzofuran-2-carbohydrazide derivatives.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for evaluating the anticancer activity of 3-Methyl-1-benzofuran-2-carbohydrazide derivatives. [3] Materials:

  • Cancer cell lines (e.g., A549, NCI-H23) [4]* Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 3-Methyl-1-benzofuran-2-carbohydrazide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Anticancer Activity Data

The following table summarizes the reported IC₅₀ values for some derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide against various cancer cell lines.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-methylbenzofuran seriesA5491.48 - 47.02[4]
3-methylbenzofuran seriesNCI-H235.90 - 67.22[4]
3-(morpholinomethyl)benzofuran seriesA5491.5 - 18.89[4]
3-(morpholinomethyl)benzofuran seriesNCI-H230.49 - 29.75[4]
Bromoalkyl/bromoacetyl derivativesK562, MOLT-4Varies[2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzofuran derivatives, including those derived from 3-Methyl-1-benzofuran-2-carbohydrazide, have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. [5]The carbohydrazide moiety is often a key contributor to this antimicrobial potential.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the MIC of the test compounds. [6] Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 3-Methyl-1-benzofuran-2-carbohydrazide derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Antimicrobial Activity Data

The following table presents representative MIC values for certain benzofuran derivatives.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Compound 7 (a bromo derivative)Gram-positive strains16 - 64[2][7]
Benzofuran derivative 1Salmonella typhimurium12.5[6]
Benzofuran derivative 1Staphylococcus aureus12.5[6]
Benzofuran derivative 6Penicillium italicum12.5[6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated anti-inflammatory properties, with a notable mechanism being the inhibition of nitric oxide (NO) production in activated macrophages. [6]

Mechanism of Action: Inhibition of Nitric Oxide Production

During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, a pro-inflammatory mediator. By inhibiting NO production, benzofuran derivatives can effectively dampen the inflammatory response.

In Vitro Evaluation of Anti-inflammatory Activity: Griess Assay

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. [8]

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol describes how to assess the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. [9] Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • 3-Methyl-1-benzofuran-2-carbohydrazide derivatives (dissolved in DMSO)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS but no test compound.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Quantitative Anti-inflammatory Activity Data

The following table shows the reported IC₅₀ values for NO inhibition by some benzofuran derivatives.

Compound DerivativeCell LineIC₅₀ (µM)Reference
Aza-benzofuran 1RAW 264.717.3[6]
Aza-benzofuran 4RAW 264.716.5[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-Methyl-1-benzofuran-2-carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring and the modifications of the carbohydrazide moiety.

  • Anticancer Activity: The presence of a CONH group is often considered essential for anticancer activity. [10]The introduction of electron-withdrawing groups like nitro and chloro, as well as phenolic hydroxyl groups, on the benzaldehyde moiety condensed with the carbohydrazide, has been shown to enhance cytotoxic effects. [10]Furthermore, bromoalkyl and bromoacetyl substitutions on the benzofuran scaffold exhibit high cytotoxicity. [2]* Antimicrobial Activity: The specific substitutions on the benzofuran ring and the groups attached to the carbohydrazide nitrogen play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain thiazolyl-pyrazoline derivatives have shown excellent activity against Gram-negative bacteria. [5]* General Observations: The planarity of the benzofuran ring system in relation to the carbohydrazide unit can influence molecular interactions and, consequently, biological activity. [11]

Conclusion and Future Directions

3-Methyl-1-benzofuran-2-carbohydrazide stands out as a highly valuable scaffold in the pursuit of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point for further research and development. Future efforts should concentrate on the synthesis of new libraries of derivatives with systematic structural modifications to further elucidate the structure-activity relationships for each biological target. Advanced in vivo studies are warranted for the most promising candidates to assess their pharmacokinetic profiles, efficacy, and safety in preclinical models. The multifaceted biological potential of this benzofuran core ensures its continued relevance in the landscape of drug discovery.

References

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan Journal of Chemistry, 7(1), 88-92.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Glowacka, I. E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 723.
  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-1003.
  • Patel, H., et al. (2019). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Indo American Journal of Pharmaceutical Research, 9(12), 1-10.
  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1255–o1256.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549.
  • Chen, G., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 24(17), 13391.
  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-1003.
  • Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Eze, O. C., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3420-3427.
  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2025). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.
  • Springer Nature. (n.d.). MTT Assay Protocol.
  • Lee, S. I., et al. (2020). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Foods, 9(8), 1102.
  • Wang, Y., et al. (2020). A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers in Oncology, 10, 735.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2999.
  • Glowacka, I. E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
  • Abdel-Wahab, B. F., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(32), 16444-16453.
  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Sci-Hub.
  • Chen, C. H., et al. (2025). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress.
  • Al-Sanea, M. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12139-12159.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Kim, J. H., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6299.
  • Abdel-Sattar, E. A., et al. (2022). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry, 13(10), 1234-1247.
  • El-Naggar, M., et al. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1637-1650.
  • Aghaei, M., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 91-112.
  • Al-Sanea, M. M., et al. (2025). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
  • ResearchGate. (2015). MTT Proliferation Assay Protocol.
  • El-Gamal, M. I., et al. (2025). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer.
  • Asghari, S., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 10.
  • Glowacka, I. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
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  • Jönsson, D., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(18), 4165.
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A Technical Guide to Natural Product-Sourced Benzofuran Carbohydrazides: A Semi-Synthetic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Nature's Scaffolds with Medicinal Chemistry's Warheads

The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products, endowing them with a wide spectrum of biological activities.[1][2] From the anti-inflammatory properties of compounds isolated from Morus alba to the antifungal agents derived from Cicer spp., nature has repeatedly utilized the benzofuran core as a foundational element for bioactive molecules.[3] These naturally occurring compounds are primarily found in higher plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae, as well as in some fungi.[2][3][4]

In the realm of medicinal chemistry, the carbohydrazide moiety is a versatile functional group known to impart or enhance the pharmacological activities of various heterocyclic systems. Its ability to act as a hydrogen bond donor and acceptor, as well as a linker for further chemical modifications, makes it an attractive component in drug design. While benzofuran carbohydrazides themselves are not commonly isolated as natural products, their immediate precursors, benzofuran carboxylic acids and esters, can be sourced from or synthesized from abundant natural benzofurans.

This technical guide provides a comprehensive overview of a semi-synthetic approach to generate novel benzofuran carbohydrazides, leveraging the rich repository of natural benzofuran precursors. We will explore the natural sources of these precursors, detail the synthetic pathways for their conversion to carbohydrazides, and discuss the significant biological activities exhibited by these semi-synthetic derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of combining natural product scaffolds with synthetic chemical modifications.

Natural Sources of Benzofuran Precursors

The journey to benzofuran carbohydrazides begins with the identification and isolation of suitable natural precursors. While direct isolation of benzofuran carbohydrazides from natural sources is not documented, a wealth of benzofuran derivatives that can be chemically converted to the desired carbohydrazides are readily available in nature. The primary precursors of interest are benzofuran carboxylic acids or compounds with functional groups that can be readily transformed into a carboxylic acid, such as an acetyl group or an alkyl side chain.

Table 1: Prominent Natural Sources of Benzofuran Derivatives

FamilyGenus/SpeciesRelevant Compounds/DerivativesReference(s)
AsteraceaeOphryosporus lorentzii, Ophryosporus charuaVarious benzofuran derivatives[2]
FabaceaeCicer spp. (Chickpea)Cicerfuran[3]
MoraceaeMorus alba (White Mulberry)Moracin D[3]
RutaceaeZanthoxylum ailanthoidolAllantoidol[2]
KrameriaceaeKrameria ramosissimaBenzofuran derivatives[2]
LauraceaeMachilus glaucescensBenzofuran derivatives[2]
FungiPenicillium crustosumBenzofuran derivatives[5]
FungiVarious speciesAngular tricyclic benzofurans[6]

The compounds isolated from these sources often possess complex structures. However, for the purpose of synthesizing carbohydrazides, simpler benzofuran structures are often more desirable starting points. Benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid are ideal precursors. While not always directly isolated, they can be obtained through oxidative cleavage of more complex natural benzofurans or through established synthetic routes from readily available natural phenols.

From Nature to the Lab: A Semi-Synthetic Approach

The conversion of a naturally-derived benzofuran carboxylic acid to a benzofuran carbohydrazide is a well-established, two-step chemical process. This semi-synthetic route allows for the creation of a library of novel compounds based on a common natural product scaffold.

Experimental Protocol: Synthesis of Benzofuran-2-carbohydrazide from Benzofuran-2-carboxylic Acid

Causality Behind Experimental Choices:

  • Esterification: The initial conversion of the carboxylic acid to its methyl or ethyl ester is crucial for two reasons. Firstly, it protects the acidic proton, preventing unwanted side reactions in the subsequent step. Secondly, esters are generally more reactive towards hydrazinolysis than their corresponding carboxylic acids, leading to higher yields and cleaner reactions. The use of a simple acid catalyst like sulfuric acid and an excess of the alcohol (methanol or ethanol) drives the equilibrium towards the ester product.

  • Hydrazinolysis: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an alcoholic solvent, which serves to dissolve both the ester and the hydrazine hydrate, facilitating the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The product, a carbohydrazide, is often poorly soluble in the alcoholic solvent upon cooling, allowing for easy isolation through precipitation and filtration.

Step 1: Esterification of Benzofuran-2-carboxylic Acid

  • To a solution of benzofuran-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzofuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of Methyl Benzofuran-2-carboxylate

  • Dissolve the methyl benzofuran-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure benzofuran-2-carbohydrazide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Benzofuran-2-carboxylic Acid Benzofuran-2-carboxylic Acid Methyl Benzofuran-2-carboxylate Methyl Benzofuran-2-carboxylate Benzofuran-2-carboxylic Acid->Methyl Benzofuran-2-carboxylate  CH3OH, H2SO4 (cat.), Reflux Benzofuran-2-carbohydrazide Benzofuran-2-carbohydrazide Methyl Benzofuran-2-carboxylate->Benzofuran-2-carbohydrazide  NH2NH2·H2O, EtOH, Reflux

Caption: Synthetic workflow for benzofuran carbohydrazide.

Isolation and Characterization of Benzofuran Precursors

The successful implementation of the semi-synthetic approach hinges on the efficient isolation and unambiguous characterization of the natural benzofuran precursors.

Workflow for Isolation and Purification
  • Extraction: The initial step involves the extraction of the raw plant or fungal material with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, and water) to fractionate the compounds based on their polarity.

  • Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques, including column chromatography over silica gel or Sephadex, and further purified by High-Performance Liquid Chromatography (HPLC) to isolate the pure benzofuran derivatives.

G Plant/Fungal Material Plant/Fungal Material Crude Extract Crude Extract Plant/Fungal Material->Crude Extract  Extraction (e.g., MeOH) Fractionation Fractionation Crude Extract->Fractionation  Solvent Partitioning Column Chromatography Column Chromatography Fractionation->Column Chromatography  (Silica Gel, Sephadex) HPLC HPLC Column Chromatography->HPLC  (Preparative/Semi-preparative) Pure Benzofuran Precursor Pure Benzofuran Precursor HPLC->Pure Benzofuran Precursor  Isolation

Caption: General workflow for isolating benzofuran precursors.

Structural Elucidation

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the benzofuran chromophore.

Pharmacological Potential of Semi-Synthetic Benzofuran Carbohydrazides

The true value of this semi-synthetic approach lies in the diverse biological activities exhibited by the resulting benzofuran carbohydrazide derivatives. Numerous studies have demonstrated their potential as anticancer, antitubercular, and antifungal agents.

Table 2: Biological Activities of Selected Benzofuran Carbohydrazide Derivatives

Compound ClassBiological ActivityKey FindingsReference(s)
N'-benzylidene benzofuran-3-carbohydrazidesAntitubercular, AntifungalShowed potent activity against Mycobacterium tuberculosis H37Rv strains and Candida albicans.[7]
3-methyl-2-benzofuran carbohydrazide derivativesAnticancerDemonstrated significant cytotoxic activity against Erlich ascites carcinoma (EAC) cells.[2]
N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazidesBroad-spectrum biological activitiesSynthesized via an environmentally benign method and evaluated for various biological activities.

The carbohydrazide moiety often serves as a pharmacophore that can interact with biological targets through hydrogen bonding. Furthermore, it provides a convenient handle for the synthesis of more complex derivatives, such as hydrazones, by condensation with various aldehydes and ketones, thereby expanding the chemical space for drug discovery.

Conclusion and Future Perspectives

The exploration of natural product sources for novel drug leads remains a cornerstone of pharmaceutical research. While benzofuran carbohydrazides themselves may be elusive in nature, a semi-synthetic strategy that utilizes naturally abundant benzofuran precursors offers a promising and rational approach to generate novel bioactive molecules. This guide has outlined the key aspects of this strategy, from the identification of natural sources to the synthesis and evaluation of the final compounds.

The future of this field lies in the continued exploration of biodiversity for new benzofuran scaffolds, the development of more efficient and sustainable synthetic methodologies, and the comprehensive biological evaluation of the resulting carbohydrazide libraries against a wider range of therapeutic targets. The fusion of natural product chemistry with modern medicinal chemistry techniques will undoubtedly pave the way for the discovery of the next generation of benzofuran-based therapeutics.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Novel N'-benzylidene benzofuran-3-carbohydrazide derivatives as antitubercular and antifungal agents. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Methyl-1-benzofuran-2-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that is a constituent of numerous biologically active natural products and synthetic compounds, leading to its extensive exploration in medicinal chemistry.[1] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihyperglycemic effects.[2][3][4] This technical guide focuses on the therapeutic potential of 3-Methyl-1-benzofuran-2-carbohydrazide and its closely related analogs. We will delve into the key molecular targets and signaling pathways implicated in their anticancer, anti-inflammatory, and antimicrobial activities. This document will provide a comprehensive overview of the mechanistic underpinnings of these compounds, supported by experimental evidence, and will outline detailed protocols for target validation and drug discovery efforts.

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

Benzofuran derivatives are of significant interest in drug discovery due to their versatile biological activities.[3][5] The fusion of a benzene ring with a furan ring creates a stable, electron-rich structure that can interact with a variety of biological targets.[1] The carbohydrazide moiety, in particular, is a versatile functional group known to be a key pharmacophore in many bioactive molecules, contributing to their therapeutic effects through various mechanisms such as chelation and hydrogen bonding.[6] This guide will specifically explore the therapeutic avenues for derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide, a compound that serves as a foundational structure for the synthesis of numerous potent therapeutic agents.

Anticancer Therapeutic Targets and Mechanisms

Derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines, including leukemia, lung, and breast cancer.[2][5][7][8] The anticancer effects of these compounds are multifaceted, involving the modulation of several key cellular processes and signaling pathways.

Induction of Apoptosis through Oxidative Stress

A primary mechanism of action for several benzofuran derivatives is the induction of apoptosis in cancer cells. This programmed cell death is often initiated by an increase in intracellular reactive oxygen species (ROS).[2]

  • Mechanism: These compounds can disrupt the redox balance within cancer cells, leading to an accumulation of ROS such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2] Elevated ROS levels cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway. This pathway involves the activation of caspase enzymes, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[2]

  • Experimental Validation: The pro-apoptotic and pro-oxidative effects of these compounds can be validated through a series of in vitro assays.

    • MTT Assay: To assess the cytotoxic effect on cancer cell lines.

    • Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like DCFDA to quantify intracellular ROS levels.

    • Annexin V-FITC/PI Apoptosis Assay: To detect early and late apoptotic cells via flow cytometry.[2]

    • Caspase-Glo 3/7 Assay: To measure the activity of executioner caspases.[2]

Inhibition of Microtubule Dynamics

The cytoskeleton, particularly the microtubule network, is a critical target in cancer therapy. Some benzofuran derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established chemotherapeutic agents like paclitaxel and vinca alkaloids.[2][9]

  • Mechanism: By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest, where the cancer cells are unable to form a proper mitotic spindle, and ultimately results in apoptotic cell death.[2]

Kinase Inhibition in Cancer Signaling

Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[10] Benzofuran-based molecules have been designed as potent inhibitors of several key kinases.[9][11]

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.[11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting VEGFR-2 inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][8]

  • Other Kinases: Other implicated kinases include GSK-3β, mTOR, Pim-1, and Src kinase, all of which are involved in various cancer-promoting signaling pathways.[9][11]

Modulation of Inflammatory Cytokines in the Tumor Microenvironment

Chronic inflammation is a known driver of cancer progression. Some benzofuran derivatives have been shown to inhibit the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells, suggesting a role in modulating the tumor microenvironment.[2]

Anti-inflammatory Therapeutic Targets and Mechanisms

The anti-inflammatory properties of benzofuran derivatives make them attractive candidates for the treatment of various inflammatory disorders.[3][12] Their mechanisms of action are centered on the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory conditions.

  • Mechanism: Certain benzofuran derivatives can inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).[13] This is likely achieved through the direct inhibition of iNOS enzyme activity or by downregulating its expression. Molecular docking studies suggest that these compounds can fit into the active site of iNOS.[13]

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

  • Mechanism: Piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB (IKKα/IKKβ, IκBα, p65) and MAPK (ERK, JNK, p38) pathways.[14] This dual inhibition leads to a broad-spectrum anti-inflammatory effect by down-regulating the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[14]

Inhibition of Prostaglandin E2 (PGE2) Synthesis

Prostaglandins, particularly PGE2, are potent inflammatory mediators. Benzofuran-type lignans have demonstrated the ability to inhibit PGE2 synthesis, contributing to their anti-inflammatory profile.[15]

Antimicrobial Therapeutic Targets

Benzofuran derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[4][16]

  • Antibacterial Activity: Derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide have exhibited moderate activity against Gram-positive bacteria.[2] The exact mechanism is not fully elucidated but may involve the disruption of the bacterial cell wall or inhibition of essential enzymes.

  • Antitubercular Activity: The carbohydrazide core is a key feature in several antitubercular drugs. Benzofuran-3-carbohydrazide derivatives have shown inhibitory activity against Mycobacterium tuberculosis strains.[16]

  • Antifungal Activity: Some benzofuran derivatives have also demonstrated antifungal properties.[17]

Experimental Protocols and Workflows

General Workflow for Target Identification and Validation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide Derivatives B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B Test Compounds C Antimicrobial Screening (e.g., MIC Determination) A->C Test Compounds D Anti-inflammatory Screening (e.g., NO Assay in Macrophages) A->D Test Compounds E Apoptosis Assays (Annexin V, Caspase Activity) B->E Active Compounds F Cell Cycle Analysis B->F Active Compounds G Kinase Inhibition Assays B->G Active Compounds I Tubulin Polymerization Assay B->I Active Compounds H Western Blot for Signaling Pathways (NF-kB, MAPK) D->H Active Compounds J Xenograft Tumor Models E->J Validated Hits K Animal Models of Inflammation E->K Validated Hits L Infection Models E->L Validated Hits F->J Validated Hits F->K Validated Hits F->L Validated Hits G->J Validated Hits G->K Validated Hits G->L Validated Hits H->J Validated Hits H->K Validated Hits H->L Validated Hits I->J Validated Hits I->K Validated Hits I->L Validated Hits

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-2-Benzofurancarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Benzofuran Carbohydrazides in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The derivatization of the benzofuran ring system is a key strategy in the development of novel therapeutic agents. One such critical derivatization is the synthesis of carbohydrazides from their corresponding esters. This application note provides a detailed protocol and in-depth scientific background for the reaction of ethyl 3-methyl-2-benzofurancarboxylate with hydrazine hydrate to yield 3-methyl-2-benzofurancarbohydrazide. This carbohydrazide serves as a versatile synthon for the construction of more complex heterocyclic systems, such as azetidines, which have shown promise in various pharmacological applications.[1] Understanding the nuances of this foundational reaction is therefore of paramount importance for researchers in the field of drug discovery and development.

Chemical Principles and Reaction Mechanism

The conversion of ethyl 3-methyl-2-benzofurancarboxylate to 3-methyl-2-benzofurancarbohydrazide is a classic example of a nucleophilic acyl substitution reaction, specifically, a hydrazinolysis of an ester.

The Reaction:

Mechanism of Hydrazinolysis:

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the ethoxy group, making it a better leaving group (ethanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

  • Deprotonation: A final proton transfer step yields the stable 3-methyl-2-benzofurancarbohydrazide.

The use of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.

Caption: Reaction mechanism of hydrazinolysis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-methyl-2-benzofurancarbohydrazide.[1]

Materials and Equipment
Material/EquipmentSpecifications
Ethyl 3-methyl-2-benzofurancarboxylateReagent grade
Hydrazine hydrate (80% solution)Reagent grade
Ethanol (95% or absolute)ACS grade
Acetic acid, glacialACS grade
Round-bottom flask (50 mL)with magnetic stir bar
Dropping funnel
Magnetic stirrer with heating plate
Thin Layer Chromatography (TLC) platesSilica Gel G
TLC developing chamber
UV lamp for TLC visualization
Buchner funnel and filter paper
Recrystallization apparatus
Melting point apparatus
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g of ethyl 3-methyl-2-benzofurancarboxylate in 25 mL of ethanol. Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add 1.0 mL of hydrazine hydrate dropwise using a dropping funnel over a period of 10-15 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 2 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A 1:1 mixture of benzene and hexane can be used as the eluent.

    • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), the product can be isolated. In many cases, the product will precipitate out of the solution upon standing or cooling. If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-methyl-2-benzofurancarbohydrazide.

  • Drying and Characterization: Dry the purified crystals in a desiccator and determine the yield and melting point. The melting point of the product has been reported to be in the range of 121-123 °C.[1] Further characterization should be performed using spectroscopic methods (IR, 1H NMR, 13C NMR).

experimental_workflow start Start dissolve Dissolve ethyl 3-methyl-2-benzofurancarboxylate in ethanol with catalytic acetic acid start->dissolve add_hydrazine Add hydrazine hydrate dropwise dissolve->add_hydrazine react Stir at room temperature for 2 hours add_hydrazine->react monitor Monitor reaction by TLC react->monitor workup Isolate crude product (precipitation/filtration) monitor->workup Reaction complete purify Recrystallize from ethanol workup->purify characterize Dry and characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for synthesis.

Characterization Data

The synthesized 3-methyl-2-benzofurancarbohydrazide should be characterized to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from similar compounds:

Spectroscopic TechniqueExpected Absorptions/Shifts
IR (KBr, cm-1) ~3300-3400 (N-H stretching, two bands for -NH2), ~3050 (aromatic C-H stretching), ~2950 (aliphatic C-H stretching), ~1650 (C=O stretching, amide I), ~1600 (N-H bending, amide II), ~1070 (C-O-C stretching)[1]
1H NMR (CDCl3, δ ppm) ~8.3 (s, 1H, -CONH-), ~7.3-7.6 (m, 4H, aromatic protons), ~4.5 (br s, 2H, -NH2), ~2.5 (s, 3H, -CH3)[1]
13C NMR (CDCl3, δ ppm) ~160 (C=O), ~154 (C-O-C), ~148, ~129, ~124, ~122, ~121, ~111 (aromatic carbons), ~10 (CH3)

Troubleshooting

ProblemPossible CauseSolution
Reaction is slow or incomplete Insufficient catalystAdd another drop of glacial acetic acid.
Low reactivity of starting materialGently warm the reaction mixture to 40-50 °C.
Low yield Product is soluble in the reaction mixtureAfter the reaction is complete, pour the mixture into crushed ice to precipitate the product.
Incomplete reactionIncrease the reaction time and continue to monitor by TLC.
Oily product obtained Impurities presentAttempt to triturate the oil with a small amount of cold ethanol or hexane to induce crystallization. If unsuccessful, purify by column chromatography.
Multiple spots on TLC after reaction Side reactionsEnsure slow, dropwise addition of hydrazine hydrate. Overheating can also lead to side reactions.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Ethyl 3-methyl-2-benzofurancarboxylate: May cause skin and eye irritation. Avoid inhalation and contact with skin and eyes.

  • Hydrazine Hydrate: Highly toxic and corrosive. It is a suspected human carcinogen. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Fatal if inhaled. Handle with extreme caution and use a properly functioning fume hood.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

References

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

Sources

Application Notes and Protocols for 3-Methyl-1-benzofuran-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

In the landscape of medicinal chemistry, the benzofuran ring system represents a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2] This heterocyclic moiety, consisting of fused benzene and furan rings, is a cornerstone in a multitude of natural products and synthetic pharmaceuticals, valued for its versatile physicochemical properties.[3][4] When the benzofuran nucleus is functionalized with a carbohydrazide group at the 2-position, and a methyl group at the 3-position, it gives rise to 3-Methyl-1-benzofuran-2-carbohydrazide . This molecule serves as a highly versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential.[2] The hydrazide moiety (-CONHNH₂) is a key reactive handle, readily undergoing condensation reactions to form hydrazones, which are themselves an important class of bioactive compounds.[5][6] This guide provides an in-depth exploration of the applications of this compound, detailing its biological activities and providing robust protocols for its use in a research setting.

Part 1: Application Notes - Biological Activities & Therapeutic Potential

The 3-methyl-1-benzofuran-2-carbohydrazide scaffold has been extensively explored as a precursor for compounds with a wide spectrum of pharmacological activities.[1] Its derivatives have demonstrated potent effects in oncology, infectious diseases, and inflammation.

Anticancer Activity: A Multi-pronged Approach

Derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide have emerged as significant candidates in anticancer drug discovery, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[7][8][9]

Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in tumor growth, and cell cycle arrest.[10][11]

  • Apoptosis Induction: Several benzofuran derivatives have been shown to induce apoptosis in cancer cells.[11] This is often achieved through the generation of reactive oxygen species (ROS), which disrupts mitochondrial membrane potential and activates caspase-dependent pathways.[10] For instance, studies on leukemia cells revealed that active benzofurans can induce apoptosis, showcasing their pro-oxidative effects.[10]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] Certain 3-methylbenzofuran derivatives have demonstrated potent VEGFR-2 inhibitory activity, positioning them as promising anti-angiogenic agents.[7][11]

  • Cell Cycle Arrest: Some hybrid molecules incorporating the benzofuran scaffold can induce cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell proliferation.[7]

Illustrative Pathway: Induction of Apoptosis by Benzofuran Derivatives

Anticancer Mechanism Compound Benzofuran Derivative CancerCell Cancer Cell Compound->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action via ROS-mediated apoptosis.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzofuran-2-carbohydrazide derivatives against various cancer cell lines.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
3-MethylbenzofuranA549 (Lung)1.48Staurosporine1.52[7][11]
3-MethylbenzofuranNCI-H23 (Lung)0.49 - 68.9--[11]
3-(Morpholinomethyl)benzofuranNCI-H23 (Lung)0.49Staurosporine>10 (approx.)[11]
Oxindole-benzofuran HybridMCF-7 (Breast)2.27Staurosporine4.81[7]
Benzofuran-isatin HybridSW-620 (Colorectal)6.5--[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial and Antitubercular Activity

The benzofuran scaffold is also a key component in compounds designed to combat microbial infections.[4][12] Derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide have shown activity against a range of bacteria and fungi, including the resilient Mycobacterium tuberculosis.[13][14]

  • Antibacterial/Antifungal: Certain derivatives exhibit broad-spectrum antimicrobial activity.[15] For example, some brominated derivatives show moderate activity against Gram-positive bacterial strains with MIC values from 16 to 64 µg/mL.[10] The presence and position of specific functional groups, such as a hydroxyl group at the C-6 position, have been found to be crucial for potent antibacterial action.[14]

  • Antitubercular: Hydrazone derivatives of benzofuran have been specifically evaluated for their inhibitory activity against M. tuberculosis H37Rv strains, with some compounds showing promising MIC values as low as 2 µg/mL.[13][14] This is particularly significant given the importance of the hydrazide moiety in first-line anti-TB drugs like isoniazid.[6]

Quantitative Data Summary: Antimicrobial Activity

Derivative ClassOrganismMIC (µg/mL)Citation
Brominated BenzofuranGram-positive bacteria16 - 64[10]
Benzofuran-3-carbohydrazideM. tuberculosis H37Rv2[14]
3-(Morpholinomethyl)benzofuranM. tuberculosis62.5[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer.[16][17] Benzofuran derivatives have been investigated as potent anti-inflammatory agents.[3][15]

Mechanism of Action: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK, which in turn suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like IL-6.[10][16][18] Studies have shown that certain benzofuran derivatives can significantly inhibit NO release in LPS-stimulated macrophages and reduce the expression of enzymes like cyclooxygenase-2 (COX-2).[16][19]

Part 2: Experimental Protocols

The following protocols provide a validated framework for the synthesis and biological evaluation of derivatives of 3-Methyl-1-benzofuran-2-carbohydrazide.

Protocol 1: Synthesis of N'-Arylmethylene-3-methyl-1-benzofuran-2-carbohydrazide (Hydrazone) Derivatives

This protocol describes the standard condensation reaction to synthesize a library of hydrazone derivatives, which is a crucial first step in exploring their structure-activity relationships (SAR).[2]

Rationale: The carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The subsequent dehydration reaction forms a stable C=N double bond, yielding the hydrazone. This straightforward reaction allows for the rapid generation of diverse chemical entities for screening.

Materials:

  • 3-Methyl-1-benzofuran-2-carbohydrazide

  • Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reactant Solubilization: In a round-bottom flask, dissolve 3-Methyl-1-benzofuran-2-carbohydrazide (1.0 eq) in a minimal amount of absolute ethanol with gentle warming.

  • Aldehyde Addition: To this solution, add the desired substituted benzaldehyde (1.0-1.1 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized hydrazone using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Workflow: Synthesis of Hydrazone Derivatives

Synthesis_Workflow start Start: Dissolve Reactants (Carbohydrazide + Aldehyde) in Ethanol add_catalyst Add Glacial Acetic Acid (2-3 drops) start->add_catalyst reflux Reflux Mixture (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cool Cool to Room Temp & then in Ice Bath monitor->cool Complete filter Filter & Wash Precipitate with Cold Ethanol cool->filter dry Dry & Purify (Recrystallization) filter->dry end Characterize Product (NMR, IR, MS) dry->end

Caption: Step-by-step workflow for the synthesis of benzofuran hydrazones.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[10][20]

Rationale: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, one can quantify the reduction in cell viability caused by a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (benzofuran derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

    % Viability = (Absorbance_Treated / Absorbance_Control) x 100

This self-validating system, with its inclusion of controls, ensures that the observed effects are due to the compound's activity and not artifacts of the experimental procedure.

References

  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: MDPI URL: [Link]

  • Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide Source: ResearchGate URL: [Link]

  • Title: The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives Source: EAS Publisher URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL: [Link]

  • Title: SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: 3-Methyl-1-benzofuran-2-carbohydrazide Source: Sci-Hub URL: [Link]

  • Title: Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 Source: MDPI URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: PubMed Central (PMC) URL: [Link]

  • Title: Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity Source: MDPI URL: [Link]

  • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PubMed Central (PMC) URL: [Link]

  • Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives Source: Journal of Pharmaceutical Research URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]

  • Title: A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES Source: Hygeia Journal for Drugs and Medicines URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity Source: Cuestiones de Fisioterapia URL: [Link]

  • Title: Biological Activities of Hydrazone Derivatives Source: Semantic Scholar URL: [Link]

Sources

Mass spectrometry fragmentation pattern of 3-Methyl-1-benzofuran-2-carbohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-1-benzofuran-2-carbohydrazide

Authored by: A Senior Application Scientist

Introduction

3-Methyl-1-benzofuran-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its benzofuran core, a scaffold known for a wide range of biological activities. The carbohydrazide functional group further extends its potential for derivatization and interaction with biological targets. Accurate structural elucidation is a critical step in the development of any new chemical entity, and mass spectrometry (MS) is an indispensable tool for this purpose. This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1-benzofuran-2-carbohydrazide, offering a predictive framework based on established fragmentation mechanisms and providing a protocol for its experimental verification.

Theoretical Fragmentation Pathways

The fragmentation of 3-Methyl-1-benzofuran-2-carbohydrazide under EI-MS is governed by the relative stability of the resulting radical cations and neutral losses. The initial ionization event will involve the removal of an electron, most likely from a non-bonding lone pair on one of the nitrogen or oxygen atoms, to form the molecular ion (M•+ ). The subsequent fragmentation is dictated by the inherent chemical properties of the benzofuran ring, the methyl substituent, and the carbohydrazide side chain.

Key Fragmentation Mechanisms
  • α-Cleavage: The bond between the carbonyl group and the hydrazide nitrogen is susceptible to cleavage, leading to the formation of a stable acylium ion. This is a common fragmentation pathway for carbonyl compounds.

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not immediately obvious, intramolecular hydrogen rearrangements can lead to the formation of stable neutral molecules and radical cations.

  • Cleavage of the Hydrazide Group: The N-N bond of the hydrazide is relatively weak and can undergo homolytic or heterolytic cleavage.

  • Ring Fragmentation: The benzofuran ring itself can undergo fragmentation, although this typically requires higher energy and is less common than the cleavage of the side chain.

The predicted fragmentation pathways are visualized in the diagram below:

fragmentation_pathway M 3-Methyl-1-benzofuran-2-carbohydrazide (M•+, m/z = 190) F1 Acylium Ion (m/z = 159) M->F1 - •NHNH2 F4 Loss of NH2NH (m/z = 159) M->F4 - •NH2NH F5 Loss of N2H3 (m/z = 159) M->F5 - •N2H3 F2 Benzofuran Radical Cation (m/z = 145) F1->F2 - CO F3 Loss of CO (m/z = 131) F2->F3 - CH2

Caption: Predicted EI-MS fragmentation of 3-Methyl-1-benzofuran-2-carbohydrazide.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines the steps for acquiring the electron ionization mass spectrum of 3-Methyl-1-benzofuran-2-carbohydrazide using a standard gas chromatography-mass spectrometry (GC-MS) system.

I. Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of 3-Methyl-1-benzofuran-2-carbohydrazide in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

II. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Value Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977B MSD or equivalentCommon single quadrupole mass spectrometer suitable for EI.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Injection Mode Split (10:1)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for this column dimension.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation and elution of the analyte.
MS Source Temp 230 °CStandard temperature for an EI source.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Ionization Energy 70 eVStandard energy for EI, which produces reproducible fragmentation patterns and allows for library matching.
Mass Range m/z 40-400A range that will encompass the molecular ion and all expected fragments.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.
III. Data Acquisition and Analysis Workflow

daa_workflow A Sample Injection B GC Separation A->B C Elution into MS B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Processing (Integration & Spectral Extraction) F->G H Spectral Interpretation G->H

Caption: Workflow for GC-MS data acquisition and analysis.

Interpretation of the Mass Spectrum

The expected mass spectrum of 3-Methyl-1-benzofuran-2-carbohydrazide will exhibit a series of characteristic fragment ions. The interpretation of these ions allows for the confirmation of the compound's structure.

m/z Proposed Fragment Ion Formula Mechanism
190Molecular Ion [M]•+ C10H10N2O2Initial electron ionization.
159[M - NHNH2]+ C10H7O2α-cleavage with loss of the hydrazinyl radical. This is expected to be a prominent peak.
145[M - CONHNH2]•+ C9H9OCleavage of the C-C bond between the benzofuran ring and the carbonyl group.
131[M - NHNH2 - CO]+ C9H7OSubsequent loss of carbon monoxide from the m/z 159 fragment.
118Benzofuran radical ionC8H6OFragmentation of the side chain leading to the stable benzofuran core.
91Tropylium ionC7H7A common rearrangement fragment in compounds containing a benzyl moiety.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of a standard 70 eV electron ionization energy ensures that the fragmentation pattern is reproducible and can be compared to established mass spectral libraries. The consistency of the fragmentation pattern with the predicted pathways based on fundamental principles of organic mass spectrometry provides a high degree of confidence in the structural assignment. Furthermore, the chromatographic separation step in GC-MS ensures that the spectrum obtained is from a pure compound, free from interference from impurities or co-eluting species.

Conclusion

This application note provides a comprehensive overview of the expected mass spectrometry fragmentation pattern of 3-Methyl-1-benzofuran-2-carbohydrazide and a detailed protocol for its experimental determination. By understanding the fundamental fragmentation mechanisms, researchers can confidently identify this compound and related structures in complex mixtures. The provided experimental parameters serve as a robust starting point for method development and can be adapted for various research and drug development applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons. [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. [Link]

Application Note & Protocol: Synthesis of Novel Schiff Bases from 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 3-Methyl-1-benzofuran-2-carbohydrazide. Benzofuran-based Schiff bases are a class of compounds attracting significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol details the synthesis of the carbohydrazide precursor and its subsequent condensation with various aromatic aldehydes to yield the target Schiff bases. The causality behind experimental choices, such as solvent, catalyst, and reaction conditions, is explained to provide a deeper understanding of the synthetic process. This guide is intended to be a self-validating system for researchers to reliably synthesize these valuable compounds for further investigation in drug discovery and development.

Introduction: The Significance of Benzofuran Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with metal ions and are crucial intermediates in various organic reactions.[4][5] When integrated with the benzofuran scaffold, a privileged heterocyclic motif found in many natural and synthetic bioactive compounds, the resulting Schiff bases exhibit enhanced pharmacological activities.[1][3][6] The 3-methyl-1-benzofuran-2-carbohydrazide moiety serves as an excellent platform for generating a library of Schiff bases by reacting it with a diverse range of substituted aromatic aldehydes. This diversity is key to tuning the steric and electronic properties of the final molecules, which in turn can influence their biological targets and efficacy.[7]

Synthesis of the Precursor: 3-Methyl-1-benzofuran-2-carbohydrazide

A reliable synthesis of the starting carbohydrazide is paramount for the successful generation of the Schiff base library. The following two-step protocol is a field-proven method.

Step 1: Synthesis of Ethyl 3-Methyl-1-benzofuran-2-carboxylate

The synthesis begins with the reaction of an appropriate o-hydroxyacetophenone with chloroacetone to form the benzofuran ring system.[8] A subsequent reaction with ethyl bromoacetate in the presence of a base yields the ethyl ester.

Step 2: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

The ethyl ester is then converted to the desired carbohydrazide via hydrazinolysis. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group.

Protocol 2.1: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide [6]

  • Dissolution: In a round-bottom flask, dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the ester.

  • Reaction: Stir the mixture at room temperature for approximately 2 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene:Hexane 1:1).[6]

  • Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid is collected by filtration.

  • Purification: The collected solid, 3-methyl-1-benzofuran-2-carbohydrazide, is recrystallized from ethanol to obtain a pure product.[6]

General Protocol for the Synthesis of Schiff Bases

The core of this application note is the condensation reaction between 3-Methyl-1-benzofuran-2-carbohydrazide and various aromatic aldehydes to form the corresponding Schiff bases. This reaction is a classic example of nucleophilic addition-elimination.[9]

Mechanism and Rationale for Experimental Conditions

The reaction proceeds via the nucleophilic attack of the terminal amino group of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond.

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both reactants and is relatively inert under the reaction conditions.[6][10] Other polar protic solvents like methanol can also be employed.[11]

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the reaction rate.[6] In some cases, a few drops of a strong acid like HCl can be used.[11]

  • Temperature: The reaction is typically carried out under reflux to provide the necessary activation energy for the dehydration step.[10] However, for highly reactive aldehydes, the reaction may proceed at room temperature.[11]

Experimental Workflow Diagram

Schiff_Base_Synthesis cluster_precursor Precursor Synthesis cluster_schiff_base Schiff Base Synthesis cluster_analysis Characterization ester Ethyl 3-Methyl-1-benzofuran- 2-carboxylate hydrazide 3-Methyl-1-benzofuran- 2-carbohydrazide ester->hydrazide Hydrazine Hydrate, Ethanol, RT schiff_base Schiff Base Derivative hydrazide->schiff_base Ethanol, Acetic Acid (cat.), Reflux aldehyde Aromatic Aldehyde (R-CHO) aldehyde->schiff_base characterization FT-IR, 1H NMR, 13C NMR, Mass Spec schiff_base->characterization

Caption: Workflow for the synthesis and characterization of Schiff bases.

Protocol 3.1: General Synthesis of Schiff Bases[6]
  • Reactant Preparation: In a round-bottom flask, dissolve 3-Methyl-1-benzofuran-2-carbohydrazide (1 equivalent) in ethanol. To this, add the desired aromatic aldehyde (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 4-5 hours.[10] Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.

Exemplary Syntheses and Characterization Data

To demonstrate the versatility of this protocol, a variety of aromatic aldehydes can be employed. The table below summarizes some potential derivatives.

Aldehyde ReactantResulting Schiff Base Structure (R group on the phenyl ring)Expected Characterization Notes
Benzaldehyde-HAppearance of an azomethine (-N=CH-) proton signal in the ¹H NMR spectrum.
4-Chlorobenzaldehyde-ClThe mass spectrum will show a characteristic isotopic pattern for chlorine.
4-Methoxybenzaldehyde-OCH₃A singlet corresponding to the methoxy protons will be observed in the ¹H NMR spectrum.
4-Nitrobenzaldehyde-NO₂Strong characteristic IR absorption bands for the nitro group.
Salicylaldehyde-OH (ortho)A broad singlet for the hydroxyl proton in the ¹H NMR spectrum.

Characterization: The synthesized Schiff bases should be characterized by standard spectroscopic methods:

  • FT-IR: Look for the appearance of a C=N stretching vibration (typically around 1614 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the hydrazide.[12]

  • ¹H NMR: The most indicative signal is the singlet for the azomethine proton (-N=CH-), which typically appears around 8.42 ppm.[12] The amide proton (-CONH-) signal is also present.[12]

  • ¹³C NMR: The carbon of the azomethine group will have a characteristic chemical shift.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.[12]

Detailed Protocol: Synthesis of N'-((E)-phenylmethylene)-3-methyl-1-benzofuran-2-carbohydrazide

This section provides a detailed, step-by-step methodology for the synthesis of a specific Schiff base using benzaldehyde as the aromatic aldehyde.

Materials and Equipment:

  • 3-Methyl-1-benzofuran-2-carbohydrazide (1.9 g, 0.01 mol)

  • Benzaldehyde (1.06 g, 1 mL, 0.01 mol)[6]

  • Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization apparatus

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-1-benzofuran-2-carbohydrazide (1.9 g, 0.01 mol) and ethanol (30 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: Add benzaldehyde (1.06 g, 1 mL, 0.01 mol) to the flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). Visualize the spots under a UV lamp.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C for 2 hours.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure N'-((E)-phenylmethylene)-3-methyl-1-benzofuran-2-carbohydrazide.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of a diverse range of Schiff bases derived from 3-Methyl-1-benzofuran-2-carbohydrazide. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can efficiently generate libraries of these promising compounds for screening in various drug discovery programs. The detailed characterization of these novel molecules is a critical step in elucidating their structure-activity relationships and advancing the development of new therapeutic agents.

References

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive, 07(02), 466–473.
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  • Padmashali, B., Vaidya, V. P., Mahadevan, K. M., & Latha, K. P. (2012). Synthesis, spectroscopic characterization and biological evaluation studies of Schiff's base derived from naphthofuran-2-carbohydrazide with 8-formyl-7-hydroxy-4-methyl coumarin and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 455-463.
  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.
  • Kushwaha, D. S., & Singh, P. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Rasayan Journal of Chemistry, 7(1), 88-92.
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  • Todorova, T., & Tsvetkova, P. (2022).
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  • Halli, M. B., & Patil, V. M. (2014). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. Journal of the Serbian Chemical Society, 79(1), 29-42.
  • Stanković, D. M., & Stevanović, S. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17834-17844.
  • Shetty, S., Javarappa, R., & Naik, N. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular docking studies. Journal of Research in Pharmacy, 26(5), 1432-1442.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of Benzofuran–Based Schiff Bases as Anti-Diabetic Compounds and Their Molecular Docking Studies.
  • Stanković, D. M., & Stevanović, S. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • Halli, M. B., & Suryakant, S. (2014). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Indian Journal of Applied Research, 4(2), 4-6.
  • Patel, R. B., Patel, M. R., & Patel, K. C. (2011). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. E-Journal of Chemistry, 8(3), 1163-1169.
  • Islam, M. S., & Alam, M. F. (2004). Synthesis and characterization study on some metal complexes of a schiff base derived from ninhydrin with s-methylhydrazine-carbodithioate. Journal of the Bangladesh Chemical Society, 17(1), 40-47.
  • Berber, İ., & Arslan, F. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 10(1), 179-188.
  • Synthesis and Biological Study of Benzofuran and Schiff's Base Deriv
  • Al-Adilee, K. J. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7114.
  • Al-Salim, N. I., & Al-Jibouri, M. N. (2015). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 627-635.
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  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. G., Yoo, K. H., & Oh, C. H. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1308-1322.

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Application Notes and Protocols: 3-Methylbenzofuran Derivatives as Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Solid tumors, beyond a few millimeters in size, require a dedicated blood supply to receive essential nutrients and oxygen.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[2][3] The binding of its ligand, VEGF-A, to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.[4][5] Consequently, inhibiting VEGFR-2 has emerged as a pivotal strategy in cancer therapy.[3]

The 3-methylbenzofuran scaffold has been identified as a promising pharmacophore for the development of potent and selective VEGFR-2 inhibitors.[6] These derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines and potent inhibition of VEGFR-2 kinase activity. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of 3-methylbenzofuran derivatives as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively orchestrate the angiogenic process.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Grb2_SOS Grb2/SOS P_VEGFR2->Grb2_SOS PKC PKC PLCg->PKC AKT Akt PI3K->AKT Ras Ras Grb2_SOS->Ras MAPK_pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Ras->MAPK_pathway Transcription Gene Transcription MAPK_pathway->Transcription Activation Permeability Vascular Permeability eNOS->Permeability Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration

Caption: VEGFR-2 Signaling Cascade.

Synthesis of 3-Methylbenzofuran Derivatives: A Representative Protocol

The synthesis of 3-methylbenzofuran derivatives often involves multi-step reactions. A common strategy is the reaction of a substituted o-hydroxyacetophenone with chloroacetone to form the core benzofuran structure, which can then be further modified.[7]

Workflow for the Synthesis of a 3-Methylbenzofuran Derivative

Synthesis_Workflow Start o-Hydroxyacetophenone + Chloroacetone Reaction1 Cyclization (K2CO3, Acetonitrile, Reflux) Start->Reaction1 Intermediate1 1-(3-Methylbenzofuran-2-yl)ethanone Reaction1->Intermediate1 Reaction2 Bromination (NBS, CCl4) Intermediate1->Reaction2 Intermediate2 1-(3-(Bromomethyl)benzofuran-2-yl)ethanone Reaction2->Intermediate2 Reaction3 Further Derivatization Intermediate2->Reaction3 FinalProduct Target 3-Methylbenzofuran Derivative Reaction3->FinalProduct

Caption: General Synthesis Workflow.

Protocol: Synthesis of 1-(3-Methylbenzofuran-2-yl)ethanone

This protocol is adapted from established literature procedures.[7]

Materials:

  • Substituted or unsubstituted o-hydroxyacetophenone

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (30 mL), add potassium carbonate (33.2 mmol).

  • Heat the mixture at 80°C and stir for 48-96 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with 0.5 M NaOH solution (1 x 50 mL) followed by saturated NaCl solution (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-methylbenzofuran-2-yl)ethanone.

Further derivatization can be achieved through reactions such as bromination of the methyl group followed by nucleophilic substitution to introduce various functionalities.[6]

In Vitro Evaluation of VEGFR-2 Inhibition

A series of in vitro assays are essential to determine the efficacy and mechanism of action of the synthesized 3-methylbenzofuran derivatives.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol: VEGFR-2 Kinase Assay

This protocol is a generalized procedure based on commercially available kits.[8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (3-methylbenzofuran derivatives)

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well white plates

  • Luminometer-compatible kinase activity detection reagent (e.g., Kinase-Glo™)

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, substrate, and ATP to each well.

  • Add the test compounds or positive control to the respective wells. Include a "no inhibitor" control (vehicle, e.g., DMSO).

  • Initiate the reaction by adding the diluted VEGFR-2 kinase to each well, except for the "blank" wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the kinase reaction and measure the remaining ATP levels by adding the kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Compound VEGFR-2 IC₅₀ (nM) Reference
Derivative 4c1.48 (µM, anti-proliferative)[6]
Derivative 110.19 (µM)
Sorafenib (Control)0.08 (µM)

Note: The table presents a mix of anti-proliferative and direct kinase inhibition IC50 values from different sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Cell-Based Assays

Cell-based assays provide insights into the biological effects of the inhibitors on endothelial cells.

1. Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compounds on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol: MTT Assay

This is a standard protocol for assessing cell viability.[9][10]

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-methylbenzofuran derivatives for 48-72 hours. Include a vehicle control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

2. Endothelial Cell Tube Formation Assay

This assay assesses the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol: HUVEC Tube Formation Assay

This protocol describes a common method for evaluating in vitro angiogenesis.[11][12][13]

Materials:

  • HUVECs

  • Basement membrane matrix (e.g., Matrigel™)

  • 96-well plates

  • Endothelial cell basal medium

  • Test compounds

  • Calcein AM (for visualization)

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium containing various concentrations of the test compounds.

  • Seed the HUVEC suspension onto the solidified matrix.

  • Incubate for 4-18 hours at 37°C to allow for tube formation.

  • Visualize the tube network using a microscope. For quantification, the cells can be stained with Calcein AM.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Evaluation of Anti-Angiogenic Activity

In vivo models are crucial for confirming the anti-angiogenic effects of the 3-methylbenzofuran derivatives in a physiological context.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.[14][15][16]

Protocol: CAM Assay

This protocol outlines the general steps for a CAM assay.[1][15]

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Sterile PBS

  • Test compounds formulated for in vivo application

  • Thermostable plastic ring or coverslip

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Place a sterile plastic ring or coverslip onto the CAM.

  • Apply the test compound onto the CAM within the ring. A vehicle control should be included.

  • Reseal the window and return the eggs to the incubator for another 48-72 hours.

  • Observe and photograph the CAM under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessel branch points within the treated area.

Xenograft Tumor Model

This model evaluates the effect of the inhibitors on tumor growth in an animal model, typically immunodeficient mice.

Protocol: Subcutaneous Xenograft Model

This protocol provides a general framework for establishing and evaluating tumor xenografts.[17][18][19]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., a line known to be responsive to VEGFR-2 inhibition)

  • Cell culture medium and supplements

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the 3-methylbenzofuran derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31).

Safety and Handling Precautions

Benzofuran derivatives and kinase inhibitors require careful handling.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood.

  • Storage: Store compounds in a cool, dry, and dark place in tightly sealed containers.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

  • Toxicity: Benzofuran itself is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[20] While the toxicity of specific derivatives will vary, it is prudent to handle all new compounds with care.

Conclusion

The 3-methylbenzofuran scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Rigorous and systematic application of these methodologies will be crucial in identifying lead candidates with potent anti-angiogenic and anti-tumor activity for further preclinical and clinical development.

References

  • Nakamura, A., Imamiya, A., Ikegami, Y., Rao, F., Yuguchi, H., Miki, Y., & Maegawa, T. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31035-31039. [Link]

  • Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2452-2458. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Vargas, A., Zeisser-Labouebe, M., Lange, N., Gurny, R., & Delie, F. (2007). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. Nature Protocols, 2(10), 2567-2573. [Link]

  • Kandasamy, K., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 343-349. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-18. [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(3), 137-142. [Link]

  • Dou, G. R., et al. (2013). A novel four-step system for screening angiogenesis inhibitors. Oncology Letters, 6(5), 1309-1314. [Link]

  • Kim, Y. J., et al. (2013). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Journal of Visualized Experiments, (73), e50228. [Link]

  • Zhang, L., et al. (2005). Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin. World Journal of Gastroenterology, 11(48), 7563-7568. [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(6), 1189-1200. [Link]

  • Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Kloska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • ibidi. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 705. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • National Cancer Institute. (2018). Angiogenesis Inhibitors. Retrieved from [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kloska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • D'Arcy, M. S., et al. (2014). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Methods in Molecular Biology, 1135, 245-261. [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

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Application Note: Strategic Construction of 3-Methyl-1-Benzofuran-Based Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Methyl-1-Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran moiety is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds of significant therapeutic value.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] Among its many derivatives, the 3-methyl-1-benzofuran core serves as a versatile starting point for the development of novel therapeutics. This substituted benzofuran has been identified as a key pharmacophore in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

The strategic importance of the 3-methyl-1-benzofuran scaffold lies in its amenability to chemical modification at multiple positions, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. This application note provides a comprehensive guide for the design and synthesis of compound libraries based on the 3-methyl-1-benzofuran scaffold. We will detail robust synthetic protocols, diversification strategies, and methods for purification and quality control. Furthermore, we will present a practical application of the synthesized library in a high-throughput screening campaign targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

I. Synthesis of the Core Scaffold: 2-Acyl-3-methyl-1-benzofuran

A reliable and scalable synthesis of the core scaffold is paramount for the successful generation of a compound library. The reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone provides a straightforward and efficient route to the 2-acetyl-3-methyl-1-benzofuran core. This method is advantageous due to the commercial availability of a wide variety of substituted o-hydroxyacetophenones, allowing for the introduction of initial diversity at the benzene ring of the benzofuran system.

Protocol 1: Synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one

This protocol describes a general procedure for the synthesis of the 2-acetyl-3-methyl-1-benzofuran core.

Materials:

  • Substituted o-hydroxyacetophenone (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the substituted o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with 0.5 M NaOH solution, followed by a wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-(substituted-3-methyl-1-benzofuran-2-yl)ethan-1-one.[1]

Expected Outcome:

This protocol typically yields the desired 2-acetyl-3-methyl-1-benzofuran core in good to excellent yields, depending on the nature of the substituents on the starting o-hydroxyacetophenone. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

II. Library Generation: Diversification of the 3-Methyl-1-Benzofuran Scaffold

The key to creating a valuable compound library is the introduction of diverse chemical functionalities. A highly effective strategy for diversifying the 3-methyl-1-benzofuran core involves the selective bromination of the methyl group at the 3-position, followed by nucleophilic substitution. This two-step sequence allows for the introduction of a wide range of substituents, leading to a library of compounds with varied physicochemical properties.

Step 1: Bromination of the 3-Methyl Group

Free-radical bromination using N-bromosuccinimide (NBS) is a reliable method for the selective bromination of the benzylic methyl group at the 3-position of the benzofuran core.

Materials:

  • 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the succinimide byproduct and wash the filter cake with CCl₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethan-1-one.[1]

Step 2: Nucleophilic Substitution for Library Diversification

The resulting 3-(bromomethyl) derivative is a versatile intermediate for nucleophilic substitution reactions. A wide variety of nucleophiles can be employed to introduce diverse functional groups at this position.

This protocol outlines a general procedure for the parallel synthesis of a library of compounds via nucleophilic substitution. This can be performed in a multi-well plate format for efficiency.

Materials:

  • 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethan-1-one (1.0 eq)

  • A diverse set of nucleophiles (e.g., primary and secondary amines, thiols, phenols, etc.) (1.2 eq)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, DMF, THF)

Procedure (for each well of a parallel synthesis plate):

  • To a solution of 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethan-1-one in the chosen solvent, add the selected nucleophile and the base.

  • Seal the plate and stir the reactions at room temperature or with gentle heating. The reaction progress can be monitored by LC-MS analysis of a small aliquot from each well.

  • Upon completion, the reaction mixtures can be worked up in parallel. A typical workup involves dilution with water and extraction with an organic solvent.

  • The organic extracts are then concentrated, and the resulting crude products are purified, for instance, by preparative HPLC.

Table 1: Representative Nucleophiles for Library Diversification

Nucleophile ClassExample NucleophileResulting Functional Group
Primary AminesBenzylamine-CH₂-NH-CH₂-Ph
Secondary AminesMorpholine-CH₂-N(CH₂CH₂)₂O[2]
Anilinesp-Anisidine-CH₂-NH-C₆H₄-OCH₃
ThiolsThiophenol-CH₂-S-Ph
Phenols4-Methoxyphenol-CH₂-O-C₆H₄-OCH₃

Workflow for Compound Library Synthesis

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Purification & QC A o-Hydroxyacetophenone C Core Scaffold (2-Acyl-3-methyl-1-benzofuran) A->C K2CO3, Acetonitrile B Chloroacetone B->C D Bromination (NBS) C->D E 3-Bromomethyl Intermediate D->E G Diversified Library E->G F Nucleophile Library (Amines, Thiols, etc.) F->G Nucleophilic Substitution H Purification (Prep-HPLC) G->H I Quality Control (LC-MS, NMR) H->I J Plated Library I->J K Hit Identification J->K HTS Campaign

Caption: Workflow for the synthesis and screening of a 3-methyl-1-benzofuran library.

III. Purification and Quality Control of the Compound Library

The integrity of the compound library is crucial for obtaining reliable screening results. Each compound in the library must be purified to an acceptable level and its identity and purity confirmed.

Purification

For small-scale libraries, purification can be achieved by silica gel column chromatography. For larger libraries generated through parallel synthesis, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.

Quality Control

A rigorous quality control (QC) process is essential to ensure the identity, purity, and quantity of each compound in the library.

Standard QC Analyses:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compounds. For a representative subset of the library, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for full structural elucidation.[1]

Table 2: Expected Analytical Data for a Representative Library Compound

Compound IDStructureExpected MW (M+H)⁺Key ¹H NMR Signals (δ, ppm)
BF-Core-Br 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethan-1-one267/269~2.6 (s, 3H, COCH₃), ~4.8 (s, 2H, CH₂Br), 7.2-7.8 (m, 4H, Ar-H)
BF-Morph 1-(3-(Morpholinomethyl)-1-benzofuran-2-yl)ethan-1-one274~2.5 (t, 4H, morpholine), ~2.6 (s, 3H, COCH₃), ~3.7 (t, 4H, morpholine), ~3.8 (s, 2H, CH₂-N), 7.2-7.8 (m, 4H, Ar-H)

Data Management:

All analytical data should be stored in a searchable database, linking each compound's structure to its purity, quantity, and plate location.

Quality Control Workflow

QC_Workflow Crude Crude Product from Synthesis Purification Purification (e.g., Prep-HPLC) Crude->Purification Purity_Check Purity Assessment (LC-MS) Purification->Purity_Check Structure_ID Structure Confirmation (NMR, HRMS) Purity_Check->Structure_ID Purity > 95% Fail Fail QC (Repurify or Resynthesize) Purity_Check->Fail Purity < 95% Pass Pass QC Structure_ID->Pass Correct Structure Structure_ID->Fail Incorrect Structure Plating Library Plating & Archiving Pass->Plating

Caption: A typical quality control workflow for a synthesized compound library.

IV. Application: High-Throughput Screening for VEGFR-2 Kinase Inhibitors

The generated 3-methyl-1-benzofuran library can be screened against a variety of biological targets. As many benzofuran derivatives have shown potent anticancer activity, a relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis.[2]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][4]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Migration Cell Migration Dimerization->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified diagram of the VEGFR-2 signaling pathway.

Protocol 4: High-Throughput VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for high-throughput screening in a 96- or 384-well plate format. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds from the synthesized library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • Kinase-Glo® Luminescent Kinase Assay reagent

  • White, opaque microplates

Procedure:

  • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

  • Dispense the master mix into the wells of the microplate.

  • Add the test compounds, positive control, and DMSO (negative control) to the respective wells.

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50% at a specific concentration) are identified as "hits" and selected for further validation and dose-response studies.

V. Conclusion

The 3-methyl-1-benzofuran scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic routes and diversification strategies outlined in this application note provide a robust framework for the creation of diverse compound libraries. By coupling efficient synthesis with rigorous quality control and targeted high-throughput screening, researchers can effectively explore the chemical space around this privileged scaffold and identify novel lead compounds for drug discovery programs. The detailed protocols provided herein are intended to serve as a practical guide for scientists engaged in the exciting field of medicinal chemistry.

References

  • Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Fahmy, H., El-Sayed, M., El-Messery, S., & El-Shafy, A. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-17. [Link]

  • Kesharwani, T., et al. (2024). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 24, 2026, from [Link]

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]

  • Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGFA/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 24, 2026, from [Link]

  • Assay Genie. (n.d.). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

I. Overview of the Synthesis Pathway

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide is typically achieved through a two-step process. The first step involves the synthesis of the intermediate ester, ethyl 3-methyl-1-benzofuran-2-carboxylate, via a cyclization reaction. The second step is the hydrazinolysis of this ester to yield the desired carbohydrazide.

Synthesis_Pathway cluster_step1 Step 1: Esterification and Cyclization cluster_step2 Step 2: Hydrazinolysis A o-Hydroxyacetophenone C Ethyl 3-methyl-1-benzofuran-2-carboxylate A->C K2CO3, Acetone B Ethyl bromoacetate B->C E 3-Methyl-1-benzofuran-2-carbohydrazide C->E Ethanol, cat. Acetic Acid D Hydrazine Hydrate D->E

Caption: General two-step synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide.

II. Troubleshooting Guide: Question & Answer Format

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate

Q1: My yield of the intermediate ester is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:

  • Purity of Starting Materials: Ensure that your o-hydroxyacetophenone and ethyl bromoacetate are of high purity. Impurities can interfere with the reaction.

  • Base Strength and Stoichiometry: Potassium carbonate (K2CO3) is a commonly used base. Ensure it is anhydrous and finely powdered to maximize its surface area. Using a slight excess of the base can help drive the reaction to completion.

  • Solvent Choice: Acetone is a suitable solvent for this reaction. Ensure it is dry, as water can lead to the hydrolysis of ethyl bromoacetate.

  • Reaction Temperature and Time: The reaction is often stirred at room temperature or with gentle heating. If the reaction is sluggish, you can try refluxing the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: A potential side reaction is the self-condensation of o-hydroxyacetophenone. To minimize this, add the ethyl bromoacetate dropwise to the reaction mixture.

Q2: I am observing multiple spots on my TLC plate after the first step. What are the possible impurities?

A2: Besides unreacted starting materials, common impurities include:

  • O-alkylated but non-cyclized intermediate: This occurs if the intramolecular cyclization does not proceed to completion.

  • Hydrolyzed starting material: If there is moisture in your reaction, ethyl bromoacetate can hydrolyze to bromoacetic acid.

  • Self-condensation products of o-hydroxyacetophenone.

To identify these, you can run co-spot TLCs with your starting materials. The non-cyclized intermediate will be more polar than the desired product.

Table 1: Troubleshooting Step 1 - Ester Synthesis

Problem Potential Cause Recommended Solution
Low YieldImpure reagentsUse high-purity starting materials and anhydrous solvent.
Incomplete reactionIncrease reaction time, consider gentle heating, and use a slight excess of anhydrous, finely powdered K2CO3.
Side reactionsAdd ethyl bromoacetate dropwise to the reaction mixture.
Multiple Spots on TLCUnreacted starting materialsMonitor reaction until starting materials are consumed.
Side productsOptimize reaction conditions (temperature, time) to favor the desired product. Purify the crude product using column chromatography if necessary.
Step 2: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

Q3: The conversion of the ester to the hydrazide is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrazinolysis is a common issue. Consider the following factors:

  • Hydrazine Hydrate Stoichiometry: Use a molar excess of hydrazine hydrate (typically 2-3 equivalents) to ensure the reaction goes to completion.

  • Solvent: Ethanol is a good solvent choice as it dissolves the ester and is compatible with hydrazine hydrate.

  • Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the rate of hydrazinolysis.[1] The acid protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.

  • Temperature and Reaction Time: While the reaction can proceed at room temperature, gentle refluxing can increase the reaction rate.[1] Monitor the reaction by TLC until the ester spot disappears.

Q4: My final product is difficult to purify and appears oily or discolored. What are the likely impurities and how can I purify it effectively?

A4: Oily or discolored products suggest the presence of impurities. Common culprits include:

  • Unreacted Ester: If the hydrazinolysis is incomplete, the starting ester will remain.

  • Side Products from Hydrazine: Excess hydrazine can sometimes lead to the formation of di-acylated hydrazines, although this is less common with steric hindrance.

  • Degradation Products: Benzofuran derivatives can be sensitive to strong acids or bases and prolonged heating.

Purification Strategy:

  • Work-up: After the reaction is complete, the reaction mixture is often cooled and the precipitated product is collected by filtration. Washing the solid with cold ethanol can help remove some impurities.

  • Recrystallization: The most effective method for purifying 3-Methyl-1-benzofuran-2-carbohydrazide is recrystallization from ethanol.[1] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

Table 2: Troubleshooting Step 2 - Hydrazinolysis

Problem Potential Cause Recommended Solution
Incomplete ReactionInsufficient hydrazine hydrateUse a molar excess (2-3 equivalents) of hydrazine hydrate.
Slow reaction rateAdd a catalytic amount of acetic acid. Consider gentle refluxing.
Oily/Discolored ProductUnreacted starting esterEnsure the reaction goes to completion by monitoring with TLC.
ImpuritiesPurify the product by recrystallization from ethanol.

III. Frequently Asked Questions (FAQs)

Q: What is the role of the catalytic amount of acetic acid in the hydrazinolysis step?

A: Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. This accelerates the rate of the reaction.

Acid_Catalysis Role of Acetic Acid in Hydrazinolysis Ester Ester (Carbonyl Group) Protonated_Ester Protonated Ester (More Electrophilic) Ester->Protonated_Ester Protonation H_plus H+ (from Acetic Acid) H_plus->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Tetrahedral_Intermediate Product Carbohydrazide Tetrahedral_Intermediate->Product Proton Transfer & Elimination

Caption: Acid catalysis in the hydrazinolysis of an ester.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the expected protons in the correct chemical environments and with the correct integrations.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the presence of all the expected carbon atoms.

    • IR (Infrared) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the N-H stretches of the hydrazide and the C=O stretch of the amide.

Q: Are there any alternative synthesis routes for 3-Methyl-1-benzofuran-2-carbohydrazide?

A: While the two-step method described is the most common, other routes exist for the synthesis of the benzofuran core, which can then be functionalized to the carbohydrazide. These may involve different starting materials and catalysts, but often require more complex procedures. For most laboratory settings, the described route offers a reliable and straightforward approach.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
  • To a solution of o-hydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently reflux the mixture.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide
  • Dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution.

  • Stir the mixture at room temperature or under gentle reflux. Monitor the reaction by TLC until the starting ester is consumed.[1]

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure 3-Methyl-1-benzofuran-2-carbohydrazide.[1]

V. References

  • Devi Singh Kushwaha, et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 -ONE AND ITS PHOTOCHEMICAL REACTION. Rasayan Journal of Chemistry, 7(1), 88-92. Available at: [Link]

Sources

Benzofuran Ring Synthesis: A Technical Support Center for Overcoming Common Challenges

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzofuran synthesis. The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and pharmaceuticals.[1][2] However, its synthesis is not without challenges, often demanding meticulous optimization of reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the intricate landscape of benzofuran ring formation. We will move beyond simple procedural lists to explore the underlying principles that govern success or failure in these synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that researchers frequently encounter.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the initial checks?

A1: This is a classic issue of insufficient reactivity. Before re-designing your entire route, evaluate these primary factors:

  • Catalyst Activity: If using a transition-metal catalyst (e.g., Palladium, Copper), ensure it is active. Palladium catalysts, for instance, can be sensitive to air and moisture. Consider using freshly opened catalyst, storing it under an inert atmosphere, or employing a pre-activation step. The choice of ligand is also critical as it directly influences the catalyst's stability and reactivity.[3]

  • Temperature and Reaction Time: Many cyclization reactions require significant thermal energy to overcome activation barriers. Cautiously increase the reaction temperature in increments of 10-20 °C. Similarly, extend the reaction time and monitor by TLC or LC-MS to see if conversion improves.

  • Solvent and Base Choice: The polarity of the solvent can dramatically affect reaction rates and solubility of reagents. The strength and nature of the base are also crucial, particularly in reactions involving deprotonation steps, such as intramolecular couplings.[4]

Q2: My TLC/LC-MS shows a complex mixture of products, making purification a nightmare. What are the likely side products?

A2: A complex product mixture points to issues with selectivity or stability. Common culprits include:

  • Homocoupling: In cross-coupling reactions like the Sonogashira coupling, terminal alkynes can couple with each other (Glaser coupling) if the conditions are not optimal, particularly if oxygen is not rigorously excluded.[5]

  • Decomposition: Electron-rich phenols or styrenes can be unstable under strongly acidic or oxidative conditions, leading to polymerization or decomposition.[6] For instance, in some acid-catalyzed cyclizations, the desired benzofuran can be acid-labile, leading to secondary decomposition products.[6]

  • Regioisomers: Depending on the substitution pattern of your precursors, the formation of regioisomers can be a significant challenge, complicating purification efforts.[7]

  • Competitive Reactions: In some complex cascades, alternative cyclization pathways can compete. For example, in the Dötz reaction, a competitive naphthol formation can occur alongside the desired benzofuran synthesis.[6]

Q3: How do I select the optimal catalyst system for my specific substrates?

A3: Substrate electronics play a pivotal role. As a rule of thumb:

  • Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OCH₃, -CH₃) on the phenol ring are generally more reactive in electrophilic C-H activation or cyclization steps.[1] They can often be successfully coupled using standard catalyst systems like Pd(OAc)₂ with a phosphine ligand.

  • Electron-Withdrawing Groups (EWGs): Substrates bearing EWGs (e.g., -NO₂, -CF₃) are more challenging.[4] They often require more electron-rich, bulky phosphine ligands (e.g., tBu₃P) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step in palladium catalysis. The reaction may also demand higher temperatures or stronger bases.

Troubleshooting Guide by Synthetic Methodology

This section provides in-depth solutions for specific, commonly used synthetic routes.

Palladium/Copper-Catalyzed Cyclizations (e.g., Sonogashira Coupling)

This is a powerful one-pot method involving the coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.[4]

Q: My Sonogashira coupling of an o-iodophenol and a terminal alkyne is giving low yields of the benzofuran, with significant homocoupling of the alkyne.

A: This points to an imbalance in the catalytic cycle. The goal is to favor the Pd-catalyzed cross-coupling over the Cu-mediated alkyne homocoupling.

  • The "Copper Question": The role of the copper(I) co-catalyst is critical. While essential for the reaction, its absence can completely halt the process.[1] It facilitates the formation of a copper-acetylide intermediate, which is key for the transmetalation step.[4] However, excess copper or the presence of oxygen can promote the undesired Glaser coupling.

    • Solution: Use CuI as the co-catalyst (typically 1-5 mol%). Ensure your solvent and base (e.g., triethylamine) are rigorously deoxygenated by sparging with nitrogen or argon before use. Running the reaction under a strict inert atmosphere is non-negotiable.[5]

  • Causality - The Catalytic Cycle: The Pd(0) species must undergo oxidative addition with the o-iodophenol. If this step is slow, the alkyne has more time to homocouple.

    • Solution: For less reactive aryl halides (chlorides/bromides) or electron-poor systems, a more robust ligand may be needed to accelerate oxidative addition. Consider switching from PPh₃ to a more electron-rich ligand like PCy₃ or using a pre-catalyst that readily generates the active Pd(0) species.[3]

Troubleshooting Workflow: Palladium-Catalyzed Benzofuran Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues in these reactions.

G cluster_start Problem Identification cluster_analysis Analysis cluster_solution Corrective Actions Start Low Yield / No Reaction Check_Purity Are Reagents Pure & Dry? Start->Check_Purity Check_Catalyst Is the Catalyst System Optimal? Check_Conditions Are Reaction Conditions Correct? Check_Catalyst->Check_Conditions Yes Change_Ligand Switch to Electron-Rich or Bulky Ligand Check_Catalyst->Change_Ligand Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No End Successful Synthesis Check_Conditions->End Yes Check_Purity->Check_Catalyst Yes Purify_Reagents Re-purify Starting Materials Check_Purity->Purify_Reagents No Change_Ligand->Check_Conditions Change_Base Increase Base Strength or Change Type (e.g., K2CO3 to Cs2CO3) Degas_Solvent Rigorously Degas Solvent/Reagents Change_Base->Degas_Solvent Increase_Temp->Change_Base Degas_Solvent->End Purify_Reagents->Check_Catalyst

Caption: A decision-making workflow for troubleshooting palladium-catalyzed benzofuran synthesis.

Acid-Catalyzed Cyclizations

These methods often involve the cyclization and dehydration of a precursor, such as an α-aryloxyketone.[6]

Q: My acid-catalyzed cyclization is producing a black tar-like substance with very little desired product.

A: This is a strong indication of decomposition, likely due to overly harsh acidic conditions.

  • Acid Strength and Concentration: Strong acids like concentrated H₂SO₄ or PPA (polyphosphoric acid) can be too aggressive, especially for substrates with sensitive functional groups or electron-rich aromatic rings.

    • Solution: Switch to a milder acid. Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃ can promote cyclization under less harsh conditions.[1] Alternatively, using a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even acidic resins can be effective. Start with catalytic amounts of acid before attempting stoichiometric or solvent-level quantities.

  • Temperature Control: Dehydration reactions are often endothermic, but excessive heat combined with strong acid is a recipe for polymerization and decomposition.

    • Solution: Run the reaction at the lowest temperature that allows for conversion. Start at room temperature or even 0 °C and slowly warm the reaction, monitoring carefully by TLC.

Data & Protocols

To provide a practical and authoritative grounding, this section includes a comparative data table and a validated experimental protocol.

Table 1: Comparison of Conditions for Palladium/Copper-Catalyzed Benzofuran Synthesis
EntryPd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield RangeReference
1Pd(PPh₃)₂Cl₂ (2)CuI (3)NoneEt₃NEt₃N8084-91%[1]
2Pd(OAc)₂ (30)Nonebpy (30)-Toluene9058-94%[4]
3Pd(PPh₃)₄ (5)NoneNoneLiOtBuACN80Good-Excellent[1]
4Pd-NPs (cat.)CuI (cat.)NoneEt₃NDMFRTGood[8]

This table summarizes representative conditions and is not exhaustive. Optimization is almost always necessary for new substrates.

Simplified Catalytic Cycle for Sonogashira-Based Benzofuran Synthesis

G cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation (from Cu-Acetilyde) C->D E Ar-Pd(II)-Alkyne(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Coupled Product (Pre-cyclization) F->G H Intramolecular Cyclization G->H I Benzofuran Product H->I R1 o-Iodophenol R1->B R2 Terminal Alkyne + CuI/Base R2->D

Caption: Key steps in the palladium-catalyzed synthesis of benzofurans via Sonogashira coupling.

Validated Protocol 1: General Procedure for Pd/Cu-Cocatalyzed Sonogashira Cyclization

This protocol is a representative starting point based on methodologies reported in the literature.[1]

WARNING: This reaction should be performed in a well-ventilated fume hood. Solvents and reagents are flammable and toxic. Appropriate personal protective equipment (PPE) must be worn.

Materials:

  • o-Iodophenol derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N), anhydrous and deoxygenated (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol, (PPh₃)₂PdCl₂, and CuI.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate the atmosphere using a vacuum pump, then backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the deoxygenated triethylamine via syringe, followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and salts.

  • Extraction: Wash the filtrate with 1M HCl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran product.

Self-Validation:

  • Expected Outcome: Formation of the benzofuran product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Potential Pitfall: If the reaction stalls, ensure the triethylamine is completely anhydrous and oxygen-free. The quality of the palladium catalyst is also paramount.

This guide provides a foundational framework for addressing common issues in benzofuran synthesis. Remember that every substrate is unique, and empirical optimization based on sound chemical principles is the key to success.

References

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asghari, S., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Cui, S., et al. (2020). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. Available at: [Link]

  • Shaheen, A., et al. (2024). (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or developing processes involving carbohydrazide. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the scientific rationale to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Principles of Carbohydrazide Synthesis

Carbohydrazide is a highly versatile molecule with applications ranging from an oxygen scavenger in high-pressure boilers to a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its synthesis is primarily achieved through the reaction of a carbonyl source with hydrazine. The most common industrial methods involve the reaction of dialkyl carbonates or urea with hydrazine hydrate.[3]

The fundamental reaction mechanism is a nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the dialkyl carbonate or urea. This is typically a two-step process, especially when starting with dialkyl carbonates, where an intermediate like methyl hydrazinicarboxylate is formed, which then reacts with another molecule of hydrazine to yield carbohydrazide.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for carbohydrazide synthesis?

A1: The most common starting materials are hydrazine hydrate and a carbonyl source. Commercially, dimethyl carbonate is frequently used.[3][4] Urea is another common starting material. The choice of starting material can influence the reaction conditions and the impurity profile of the final product.

Q2: Is a catalyst required for carbohydrazide synthesis?

A2: For the direct synthesis of carbohydrazide from dialkyl carbonates and hydrazine, the reaction is primarily driven by temperature and stoichiometry and is not typically catalytic. However, in the synthesis of carbohydrazide derivatives, such as hydrazones, acid catalysts like glacial acetic acid are often employed to facilitate the condensation reaction.[1][5]

Q3: What is the typical yield I can expect?

A3: With optimized conditions, a process efficiency of around 75% can be achieved, based on the conversion of dimethyl carbonate.[3] Yields can be affected by several factors, including reaction temperature, time, stoichiometry, and the efficiency of purification.

Q4: Is carbohydrazide a hazardous substance?

A4: Carbohydrazide is considered a safer alternative to hydrazine, which is a suspected carcinogen.[3] However, carbohydrazide can be harmful if swallowed and is an irritant to the eyes, skin, and respiratory system. It is also important to note that heating carbohydrazide may result in an explosion. Therefore, appropriate personal protective equipment should always be used, and heating should be carefully controlled.

Section 3: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of carbohydrazide.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield - Sub-optimal reaction temperature.- Incorrect stoichiometry.- Incomplete reaction.- Product loss during purification.- Optimize the reaction temperature. For the two-step process with dimethyl carbonate, the first step is often in the range of 50-75°C, and the second step around 70°C.[3]- Ensure the correct molar ratio of reactants. A slight excess of hydrazine may be used to drive the reaction to completion.- Monitor the reaction for completion using techniques like TLC or by testing for the presence of unreacted hydrazine.[3]- Optimize the crystallization and filtration process to minimize loss of the product in the mother liquor.- Reaction kinetics are highly temperature-dependent. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and product degradation.[6]- Le Chatelier's principle dictates that using an excess of one reactant can shift the equilibrium towards the products.- Incomplete reactions will naturally lead to lower yields of the desired product.- Carbohydrazide has some solubility in common solvents, so care must be taken during washing and filtration to avoid significant product loss.
Product Instability or Decomposition - Presence of unreacted hydrazine.- Formation of impurities due to high reaction temperatures.- Thoroughly wash the crystallized carbohydrazide with a suitable solvent like ethanol to remove any residual hydrazine.[6]- Maintain the reaction temperature below 80°C to prevent the formation of unwanted byproducts that can compromise the stability of the final product.[6]- Residual hydrazine can act as a contaminant and may contribute to the decomposition of carbohydrazide over time.- High temperatures can induce side reactions, leading to the formation of unstable impurities that can co-crystallize with the product and affect its shelf-life.[6]
Discolored Product (e.g., yellowing) - Presence of impurities from side reactions.- Oxidation of the product or intermediates.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]- Recrystallize the product from a suitable solvent to remove colored impurities.- The amine groups in hydrazine and carbohydrazide can be susceptible to oxidation, which can lead to the formation of colored byproducts.- Recrystallization is a powerful purification technique that can separate the desired product from soluble impurities.
Difficulty in Crystallization - Supersaturation issues.- Presence of impurities inhibiting crystal growth.- Cool the reaction mixture slowly to induce crystallization. Seeding with a small crystal of pure carbohydrazide can also be effective.- Ensure high purity of the reaction mixture before attempting crystallization. An initial workup to remove major impurities may be necessary.- Slow cooling allows for the formation of a more ordered and stable crystal lattice. Seeding provides a template for crystal growth.- Impurities can interfere with the crystal lattice formation, leading to oiling out or the formation of very small, difficult-to-filter crystals.

Section 4: Experimental Protocols

Protocol 1: Two-Step Synthesis of Carbohydrazide from Dimethyl Carbonate and Hydrazine Hydrate

This protocol is based on a commonly described laboratory-scale synthesis.[3]

Step 1: Synthesis of Methyl Hydrazinicarboxylate

  • Set up a three-necked round-bottom flask equipped with a stirrer, a condenser, and a nitrogen inlet.

  • Purge the flask with nitrogen gas.

  • Charge the flask with hydrazine hydrate (0.5 mol) and dimethyl carbonate (0.5 mol).

  • Heat the stirred mixture to 50-75°C under a nitrogen atmosphere.

  • Monitor the reaction for the disappearance of hydrazine. This can be done by sampling the vapor phase and testing with p-dimethylaminobenzaldehyde, which turns yellow in the presence of hydrazine.[3]

  • Once the reaction is complete, remove the byproducts (methanol and water) by vacuum distillation at ambient temperature.

Step 2: Synthesis of Carbohydrazide

  • To the resulting methyl hydrazinicarboxylate, add hydrazine hydrate (1.1 mol).

  • Heat the mixture to 70°C.

  • Monitor the reaction until the concentration of hydrazine in the vapor phase becomes constant, indicating the completion of the reaction.

  • Cool the reaction solution to 0°C to induce crystallization of carbohydrazide.

  • Filter the crystalline product using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted hydrazine.[6]

  • Dry the purified carbohydrazide under vacuum at approximately 80°C for 1 hour.[3]

Protocol 2: Monitoring Reaction Progress with UV Spectroscopy

This protocol provides a method for qualitatively monitoring the consumption of hydrazine.[3]

  • Prepare a solution of p-dimethylaminobenzaldehyde in an appropriate solvent.

  • Carefully sample the vapor phase from the reaction flask at regular intervals.

  • Bubble the vapor through the p-dimethylaminobenzaldehyde solution.

  • The presence of hydrazine will result in the formation of a yellow-colored azine.

  • The disappearance of the yellow color upon sampling indicates the consumption of hydrazine and the endpoint of the first reaction step.

  • For a more quantitative approach, the absorbance can be measured at 485 nm using a UV-Vis spectrophotometer.

Section 5: Visualizations

Carbohydrazide Synthesis Pathway

G cluster_step1 Step 1: Formation of Methyl Hydrazinicarboxylate cluster_step2 Step 2: Formation of Carbohydrazide DMC Dimethyl Carbonate MHC Methyl Hydrazinicarboxylate DMC->MHC 50-75°C HH1 Hydrazine Hydrate HH1->MHC MeOH1 Methanol + Water MHC->MeOH1 Vacuum Distillation MHC2 Methyl Hydrazinicarboxylate CH Carbohydrazide MHC2->CH 70°C HH2 Hydrazine Hydrate HH2->CH MeOH2 Methanol + Water

Caption: A two-step reaction pathway for the synthesis of carbohydrazide.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckTemp Is Reaction Temperature Optimal (50-75°C & 70°C)? Start->CheckTemp CheckStoich Is Hydrazine to Carbonate Ratio Correct? CheckTemp->CheckStoich Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCompletion Is Reaction Complete? (e.g., TLC, Hydrazine test) CheckStoich->CheckCompletion Yes AdjustStoich Adjust Molar Ratios CheckStoich->AdjustStoich No CheckPurification Was Product Lost During Crystallization/Washing? CheckCompletion->CheckPurification Yes IncreaseTime Increase Reaction Time CheckCompletion->IncreaseTime No OptimizePurification Optimize Cooling Rate and Washing Volume CheckPurification->OptimizePurification Yes End Yield Improved CheckPurification->End No AdjustTemp->CheckTemp AdjustStoich->CheckStoich IncreaseTime->CheckCompletion OptimizePurification->End

Caption: A decision-making workflow for troubleshooting low yields in carbohydrazide synthesis.

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. [Link]

  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]

  • Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. ACS Publications. [Link]

  • Process for making carbohydrazide.
  • Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. Asian Journal of Green Chemistry. [Link]

Sources

Identifying side products in 3-Methyl-1-benzofuran-2-carbohydrazide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

Welcome to the technical support guide for the synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this synthesis. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the integrity and purity of your target compound.

The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide is a crucial step in the development of various pharmacologically active agents, as benzofuran derivatives are known for a wide range of biological activities.[1][2] The most common synthetic route involves the hydrazinolysis of a corresponding ester, typically ethyl 3-methyl-1-benzofuran-2-carboxylate, with hydrazine hydrate.[3][4] While this reaction is generally straightforward, the presence of impurities can significantly impact yield and downstream applications. This guide will address the most probable side products and provide systematic approaches for their identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is complete according to TLC, but my final yield of 3-Methyl-1-benzofuran-2-carbohydrazide is lower than expected after purification. What are the likely causes?

A1: Low isolated yield, despite apparent completion by Thin Layer Chromatography (TLC), often points to the formation of side products with similar polarities to the desired product, leading to losses during purification. Several key side products could be responsible:

  • Unreacted Starting Material (Ethyl 3-methyl-1-benzofuran-2-carboxylate): Incomplete reaction is the most straightforward cause. Insufficient reaction time, low temperature, or inadequate stoichiometry of hydrazine hydrate can lead to residual ester in your crude product.

  • Hydrolysis of the Ester: The presence of water (beyond that in hydrazine hydrate) or acidic/basic contaminants can lead to the hydrolysis of the starting ester, forming 3-Methyl-1-benzofuran-2-carboxylic acid.[5][6] This carboxylic acid is more polar than the starting ester and may be difficult to separate from the highly polar carbohydrazide product.

  • Formation of N,N'-bis(3-methyl-1-benzofuran-2-carbonyl)hydrazine (Diacylhydrazine): This side product forms when one molecule of hydrazine reacts with two molecules of the ester. This is more likely to occur if the ester is present in a significant excess relative to hydrazine or if the reaction temperature is too high.

To improve your yield, ensure precise stoichiometric control, use anhydrous solvents where appropriate, and maintain the recommended reaction temperature.

Q2: I observe an unexpected spot on my TLC plate that is less polar than my target carbohydrazide. What could it be?

A2: A less polar spot strongly suggests the presence of unreacted ethyl 3-methyl-1-benzofuran-2-carboxylate . The carbohydrazide product is significantly more polar due to the -CONHNH₂ group, which can engage in extensive hydrogen bonding. The starting ester, lacking these hydrogen bond donors, will have a higher Rf value on a silica gel TLC plate.

Causality: The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction.[4] If the reaction is not driven to completion (e.g., insufficient heating, short reaction time), a significant amount of the starting ester will remain.

Troubleshooting:

  • Increase the reaction time and monitor by TLC every hour.

  • Ensure the reaction temperature is appropriate (often room temperature to gentle reflux, depending on the specific protocol).[3]

  • Consider adding a slight excess of hydrazine hydrate to ensure full conversion of the ester.

Q3: My NMR spectrum shows the expected peaks for the product, but there are also unexpected broad signals in the aromatic region and a broad singlet that integrates to one proton. What impurity might this indicate?

A3: The presence of broad signals, particularly a broad singlet that could correspond to a carboxylic acid proton, suggests the formation of 3-Methyl-1-benzofuran-2-carboxylic acid via hydrolysis of the starting ester.

Mechanistic Insight: Ester hydrolysis can be catalyzed by either acid or base.[6] Trace acidic impurities or the basic nature of hydrazine itself can promote the reaction of the ester with any excess water present in the reaction mixture.

Identification Protocol:

  • 1H NMR: Look for a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton.

  • IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ overlapping with C-H stretches, and a C=O stretch around 1700-1725 cm⁻¹, would be indicative of the carboxylic acid.

  • Extraction: Perform a liquid-liquid extraction of your crude product dissolved in an organic solvent (like ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, effectively removing it from the organic phase containing your desired product.

Q4: My mass spectrometry results show a peak with a mass-to-charge ratio (m/z) significantly higher than my product's molecular weight. What is this high-mass impurity?

A4: A high molecular weight peak often corresponds to the N,N'-bis(3-methyl-1-benzofuran-2-carbonyl)hydrazine , also known as a diacylhydrazine. This impurity is formed when both nitrogen atoms of the hydrazine molecule react with a molecule of the ester.

Formation Rationale: While the initial reaction of hydrazine with one molecule of the ester to form the desired carbohydrazide is typically fast, a subsequent reaction with a second ester molecule can occur, especially under conditions of high ester concentration or elevated temperatures.[7][8] The desired product, 3-methyl-1-benzofuran-2-carbohydrazide, can act as a nucleophile, attacking another molecule of the starting ester.

Mitigation Strategy:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to the ester to favor the formation of the monosubstituted product.

  • Control Temperature: Avoid excessive heating, as higher temperatures can provide the activation energy needed for the formation of the less reactive diacylhydrazine.

  • Slow Addition: Add the ester dropwise to a solution of hydrazine hydrate. This maintains a high local concentration of hydrazine, favoring the initial desired reaction.

Impurity Identification Summary

The table below summarizes the key analytical data for the target product and its most common side products to aid in their identification.

Compound NameStructureMolecular Weight ( g/mol )Expected TLC RfKey 1H NMR Signals (δ ppm)Expected MS (m/z) [M+H]+
3-Methyl-1-benzofuran-2-carbohydrazide (Product) 190.20Low~2.5 (s, 3H, CH₃), ~4.5 (br s, 2H, NH₂), 7.2-7.6 (m, 4H, Ar-H), ~9.5 (br s, 1H, CONH )191.08
Ethyl 3-methyl-1-benzofuran-2-carboxylate (Starting Material)204.22High~1.4 (t, 3H, OCH₂CH ₃), ~2.6 (s, 3H, CH₃), ~4.4 (q, 2H, OCH ₂CH₃), 7.2-7.6 (m, 4H, Ar-H)205.09
3-Methyl-1-benzofuran-2-carboxylic acid (Hydrolysis Product)176.17Medium-Low~2.6 (s, 3H, CH₃), 7.2-7.7 (m, 4H, Ar-H), >10 (br s, 1H, COOH )177.06
N,N'-bis(3-methyl-1-benzofuran-2-carbonyl)hydrazine (Diacylhydrazine)348.35Medium~2.6 (s, 6H, 2xCH₃), 7.2-7.7 (m, 8H, 2xAr-H), ~10.5 (br s, 2H, 2xCONH )349.12

Note: Rf values are relative and depend on the specific TLC solvent system used. NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

This protocol is a generalized procedure based on common literature methods.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Reagent Addition: To this solution, add hydrazine hydrate (80-99%, 1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (approximately 60-70 °C) for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the spot corresponding to the starting ester has disappeared.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, a small amount of cold water can be added.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 3-Methyl-1-benzofuran-2-carbohydrazide.

Protocol 2: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main product and potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Under these conditions, the expected elution order would be: 3-Methyl-1-benzofuran-2-carboxylic acid (most polar, earliest elution), followed by 3-Methyl-1-benzofuran-2-carbohydrazide, N,N'-bis(3-methyl-1-benzofuran-2-carbonyl)hydrazine, and finally the starting ester (least polar, latest elution).

Visualized Workflows and Mechanisms

Reaction Pathway and Side Product Formation

The following diagram illustrates the main synthetic route to 3-Methyl-1-benzofuran-2-carbohydrazide and the competing side reactions.

Reaction_Pathway SM Ethyl 3-methyl-1-benzofuran -2-carboxylate Product 3-Methyl-1-benzofuran -2-carbohydrazide SM->Product Hydrazinolysis (Desired Reaction) Hydrolysis 3-Methyl-1-benzofuran -2-carboxylic acid SM->Hydrolysis Hydrolysis (Side Reaction 1) Diacyl N,N'-bis(3-methyl-1-benzofuran -2-carbonyl)hydrazine SM->Diacyl Diacylation (Side Reaction 2) Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Product Product->Diacyl Further Reaction Water H₂O (Trace) Water->Hydrolysis

Caption: Main reaction and potential side pathways.

Troubleshooting Workflow for Impurity Identification

This workflow provides a logical sequence of steps to identify an unknown impurity in your reaction mixture.

Troubleshooting_Workflow Start Crude Product Shows Unexpected Impurity TLC Analyze by TLC Start->TLC Polarity Compare Polarity to Product TLC->Polarity MS Run LC-MS Mass Analyze m/z of Impurity MS->Mass NMR Acquire ¹H NMR Spectrum Signals Analyze Diagnostic Signals NMR->Signals LessPolar Less Polar: Likely Starting Ester Polarity->LessPolar Higher Rƒ MorePolar More Polar / Similar: Proceed to MS/NMR Polarity->MorePolar Lower/Similar Rƒ MorePolar->MS MorePolar->NMR MassSM m/z = 205.09? (Starting Ester) Mass->MassSM Yes MassAcid m/z = 177.06? (Carboxylic Acid) Mass->MassAcid Yes MassDiacyl m/z = 349.12? (Diacylhydrazine) Mass->MassDiacyl Yes SignalsSM Triplet ~1.4 ppm? Quartet ~4.4 ppm? (Starting Ester) Signals->SignalsSM Yes SignalsAcid Broad Singlet >10 ppm? (Carboxylic Acid) Signals->SignalsAcid Yes

Caption: Systematic workflow for impurity identification.

References

  • Devi Singh Kushwaha, et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(16), 4983. [Link]

  • Google Patents. (2022). Preparation method of N, N' -diacetyl hydrazine. CN114516819A.
  • MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. [Link]

  • International Journal of Chemical and Biological Sciences. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 10, 1-13. [Link]

  • National Institutes of Health. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(17), 5345. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-51. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Bulletin, 9(9), 235-241. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine? [Link]

  • ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]

  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35849-35864. [Link]

  • ResearchGate. (n.d.). Can we synthesize Diacyl hydrazine from ester and acylhydrazine? [Link]

  • ResearchGate. (2018). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3291-3297. [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

  • Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 770-776. [Link]

  • ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative)? [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. [Link]

  • ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. [Link]

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Technical Support Center: Stability Studies of 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-1-benzofuran-2-carbohydrazide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your stability studies of this compound. Drawing upon established principles of chemical stability and extensive experience with similar molecular scaffolds, this resource is designed to help you anticipate challenges, design robust experiments, and interpret your results with confidence.

Introduction to the Stability of 3-Methyl-1-benzofuran-2-carbohydrazide

3-Methyl-1-benzofuran-2-carbohydrazide combines a benzofuran nucleus with a carbohydrazide functional group. Both moieties contribute to its potential biological activity and its susceptibility to degradation under various environmental conditions.[1][2][3][4] Understanding the inherent stability of this molecule is critical for the development of safe and effective pharmaceutical products. This guide will address the key factors influencing its stability: hydrolysis, oxidation, photostability, and thermal stress.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 3-Methyl-1-benzofuran-2-carbohydrazide.

Q1: What are the most likely degradation pathways for 3-Methyl-1-benzofuran-2-carbohydrazide?

Based on its chemical structure, the two primary degradation pathways are hydrolysis of the carbohydrazide linkage and oxidation of the benzofuran ring. The carbohydrazide group is susceptible to cleavage, particularly under acidic or basic conditions, to yield 3-methyl-1-benzofuran-2-carboxylic acid and hydrazine. The electron-rich benzofuran ring system can be prone to oxidative degradation, potentially leading to ring-opened products.

Q2: How does pH influence the stability of 3-Methyl-1-benzofuran-2-carbohydrazide in aqueous solutions?

Hydrazide and similar functionalities are known to exhibit pH-dependent hydrolysis. It is anticipated that the compound will be most stable at a neutral pH (around 6.0-7.5).[5][6] Under acidic conditions, the carbonyl group of the carbohydrazide can be protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydrazide can be deprotonated, which may also facilitate degradation, albeit typically at a slower rate than acid-catalyzed hydrolysis.

Q3: Is 3-Methyl-1-benzofuran-2-carbohydrazide sensitive to light?

Benzofuran derivatives can be susceptible to photodegradation.[7][8] The aromatic system can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement. Therefore, it is crucial to protect solutions and solid samples of the compound from light, especially during long-term storage and analysis.

Q4: What are the expected thermal degradation products?

At elevated temperatures, thermal decomposition of the carbohydrazide moiety may occur. This could involve the loss of hydrazine and the formation of various degradation products. The specific products will depend on the temperature and the presence of oxygen.

Q5: What are the best practices for storing 3-Methyl-1-benzofuran-2-carbohydrazide?

For optimal stability, the compound should be stored in a cool, dry, and dark place. It is recommended to store it in well-sealed containers, protected from moisture and light. For solutions, it is advisable to use buffered systems at a neutral pH and to store them at refrigerated or frozen temperatures, depending on the required storage duration.

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of 3-Methyl-1-benzofuran-2-carbohydrazide.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly high degradation in control samples. 1. Contaminated glassware or solvents.2. Exposure to light.3. Inappropriate pH of the sample matrix.1. Use high-purity solvents and thoroughly clean all glassware.2. Prepare and store samples in amber vials or protect them from light.3. Ensure the sample matrix is buffered to a neutral pH.
Inconsistent results between replicate experiments. 1. Inhomogeneous sample preparation.2. Fluctuations in temperature or light exposure.3. Issues with the analytical method.1. Ensure complete dissolution and thorough mixing of samples.2. Maintain consistent environmental conditions for all experiments.3. Validate the analytical method for precision and robustness.
Formation of unknown peaks in the chromatogram. 1. Degradation of the compound.2. Interaction with excipients or container materials.3. Impurities in the starting material.1. Perform forced degradation studies to identify potential degradation products.2. Conduct compatibility studies with excipients and container closure systems.3. Characterize the purity of the starting material thoroughly.
Difficulty in achieving mass balance in degradation studies. 1. Formation of non-chromophoric or volatile degradation products.2. Adsorption of the compound or its degradants onto container surfaces.1. Use a universal detection method like mass spectrometry (MS) in parallel with UV detection.2. Use inert container materials (e.g., silanized glass) and check for recovery.

Experimental Protocols

The following are suggested protocols for conducting stability studies on 3-Methyl-1-benzofuran-2-carbohydrazide, based on ICH guidelines.[9][10]

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

Analysis: Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact drug from its degradation products.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.8).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical)
Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%3-Methyl-1-benzofuran-2-carboxylic acid, Hydrazine
0.1 M NaOH, RT, 24h8%3-Methyl-1-benzofuran-2-carboxylic acid
3% H₂O₂, RT, 24h25%Oxidized benzofuran derivatives
Heat (105°C), 24h5%Minor unknown degradants
Light (ICH Q1B)12%Photodegradation products

Visualizations

Diagram 1: Potential Degradation Pathways

G main 3-Methyl-1-benzofuran- 2-carbohydrazide acid Acidic Hydrolysis main->acid base Basic Hydrolysis main->base oxidation Oxidation main->oxidation photo Photodegradation main->photo prod1 3-Methyl-1-benzofuran- 2-carboxylic acid acid->prod1 prod2 Hydrazine acid->prod2 base->prod1 prod3 Oxidized Benzofuran Derivatives oxidation->prod3 prod4 Photodegradation Products photo->prod4

Caption: Potential degradation pathways of 3-Methyl-1-benzofuran-2-carbohydrazide.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Peak Purity Peak Purity HPLC Analysis->Peak Purity Mass Balance Mass Balance HPLC Analysis->Mass Balance Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Thermal Drug Substance->Photolytic

Caption: Workflow for conducting forced degradation studies.

References

  • Abdel-Aziz, H. A., Ghabbour, H. A., Chantrapromma, S., & Fun, H. K. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o1255–o1256. [Link]

  • Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)-CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE, A BENZOFURAN DERIVATIVE AND ITS PHOTOCHEMICAL STUDY. RASAYAN Journal of Chemistry, 7(1), 88-92.
  • Abdel-Aziz, H. A., Ghabbour, H. A., Chantrapromma, S., & Fun, H. K. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Sci-Hub. [Link]

  • Abdel-Aziz, H. A., Ghabbour, H. A., Chantrapromma, S., & Fun, H. K. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. PubMed. [Link]

  • Nowak, M., Wnorowska, U., Piktel, E., Durnaś, B., Cieśluk, M., Majgier, A., ... & Bucki, R. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl) Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(23), 8251. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2022). Identification of 3-(piperazinylmethyl) benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1184-1202. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Capela, D., Lemos, A., Silva, A. M., Lemos, M. A., & Freire, C. (2021). Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from[11]). ResearchGate.

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Sharma, S., & Kumar, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Capela, D., Lemos, A., Silva, A. M., Lemos, M. A., & Freire, C. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn (III) Porphyrins. Molecules, 26(11), 3336. [Link]

  • Iovine, V., Orofino, F., Al-Harrasi, A., D'Urso, A., Zappia, G., & Sabatino, P. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. [Link]

  • Rahman, N. A., & Abdullah, M. P. (2023). A Study of the Photodegradation Carbofuran and its Metabolites in Paddy Water Samples.
  • Al-Ghorbani, M., Chebil, A., & Al-Adiwish, W. M. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6527. [Link]

  • Qiquan, W., & Lemley, A. T. (2003). Oxidative degradation and detoxification of aqueous carbofuran by membrane anodic Fenton treatment. Journal of hazardous materials, 101(2), 147–161. [Link]

  • Pop, F., Vlase, G., & Vlase, T. (2019). Stability study of hydrazones.
  • Wang, S. L., Wang, L., & Li, Y. (2019).
  • Stankov, M., Despotović, V., Bjelaković, M., Pagnacco, M. C., Šćepanović, M., Abramović, B., & Babić, S. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto-and Phytotoxicity Assessment. Catalysts, 14(8), 583. [Link]

  • AMSBIO. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Singh, A., & Kumar, A. (2023).
  • Stilinović, V., Kaitner, B., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(63), 38481-38497. [Link]

  • Flores-Santana, W., Acevedo-Chávez, R., Barroso-Flores, J., & Guevara-García, J. A. (2013). In Situ Study of the Photodegradation of Carbofuran Deposited on TiO2 Film under UV Light, Using ATR-FTIR.
  • Benitez, F. J., Acero, J. L., Real, F. J., & Roldan, G. (2001). Degradation of carbofuran by using ozone, UV radiation and advanced oxidation processes. Journal of hazardous materials, 89(1), 51-65. [Link]

  • Dirksen, E., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Prabavathi, C., Kumar, S., & Singh, S. K. (2023).
  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Prof Talks. (2022, July 17). Stability Study ICH Guidelines Q1A, Q1B & Q1C | Stability approach | Stress testing | Photostability [Video]. YouTube. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.

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Technical Support Center: Crystallization of 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-benzofuran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of 3-Methyl-1-benzofuran-2-carbohydrazide.

Q1: What is the recommended solvent for the crystallization of 3-Methyl-1-benzofuran-2-carbohydrazide?

A1: Based on documented synthesis procedures, the recommended solvent for recrystallization is ethanol .[1] Ethanol offers a good solubility profile for this compound at elevated temperatures and significantly lower solubility at room or sub-zero temperatures, which is the ideal characteristic for a recrystallization solvent.

Q2: What are the key physical and structural properties I should be aware of?

A2: Understanding the compound's properties is critical for troubleshooting.

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Appearance: Typically a white or off-white solid/powder.

  • Melting Point: A sharp melting point is a key indicator of purity. While specific literature values for this exact compound are not consistently reported, it is crucial to measure the melting point of your synthesized material. A broad melting range suggests the presence of impurities. For context, related derivatives have reported melting points ranging from 95°C to over 240°C.

  • Structural Features: The molecule contains a benzofuran ring system and a carbohydrazide group. Crystal structure analysis reveals the molecule is slightly twisted and capable of forming strong intermolecular hydrogen bonds (N—H⋯N and N—H⋯O), which are fundamental to its crystal lattice formation.[2][3]

Q3: What are the likely impurities that could be interfering with crystallization?

A3: Impurities are a primary cause of crystallization failure. Based on its common synthesis route from 3-methyl-2-ethoxy carbonyl benzofuran and hydrazine hydrate, potential impurities include:

  • Unreacted Starting Materials: Residual 3-methyl-2-ethoxy carbonyl benzofuran or excess hydrazine hydrate.

  • Side Products: Products from degradation or side reactions.

  • Residual Solvents: Solvents used during the synthesis, such as acetone or acetic acid, if not properly removed.[1]

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific crystallization problems.

Scenario 1: The Compound Fails to Crystallize and Remains an Oil or Gummy Solid.

Q: I've cooled my ethanol solution of 3-Methyl-1-benzofuran-2-carbohydrazide, but it has oiled out instead of forming crystals. What should I do?

A: "Oiling out" is a common problem that occurs when the compound's solubility is too high in the solvent, or when the solution is supersaturated to a point where the molecules aggregate as a liquid phase rather than an ordered crystal lattice.

Causality: This is often due to an insufficient amount of solvent, excessively rapid cooling, or the presence of impurities that disrupt crystal nucleation.

Troubleshooting Workflow:

G start Oily Product Observed reheat 1. Re-heat solution to dissolve the oil start->reheat add_solvent 2. Add small increments (1-2 mL) of warm ethanol reheat->add_solvent check_dissolution Does the oil fully dissolve? add_solvent->check_dissolution check_dissolution->add_solvent No slow_cool 3. Allow to cool SLOWLY (Insulate flask) check_dissolution->slow_cool Yes induce_xtal 4. Induce Crystallization (Scratch/Seed) slow_cool->induce_xtal success Crystals Form induce_xtal->success failure Still Oily / No Crystals induce_xtal->failure solvent_system 5. Modify Solvent System (e.g., Ethanol/Water) failure->solvent_system purify 6. Purify via Column Chromatography failure->purify solvent_system->success If works solvent_system->failure If fails

Figure 1. Decision workflow for troubleshooting an oily product.

Detailed Protocols:

  • Method 1: Inducing Crystallization

    • Re-dissolve: Gently warm the flask containing the oil and solvent until the oil fully dissolves.

    • Add More Solvent: Add a small amount of additional warm ethanol (e.g., 1-2 mL) to slightly reduce the supersaturation. The goal is to be just beyond the minimum amount of solvent needed for dissolution.

    • Slow Cooling: This is the most critical step. Do not place the flask in an ice bath. Instead, cover it with a watch glass, place it on a cork ring or folded paper towels to insulate it from the benchtop, and allow it to cool to room temperature undisturbed over at least 30-60 minutes. Slow cooling allows molecules to align properly into a crystal lattice.

    • Scratching: If no crystals form after reaching room temperature, use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.

  • Method 2: Modifying the Solvent System If ethanol alone is not working, a co-solvent system can be effective.

    • Dissolve the compound in the minimum amount of boiling ethanol.

    • Add a poor solvent (a solvent in which the compound is not very soluble), such as water or hexane, dropwise at the elevated temperature until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of ethanol to make the solution clear again.

    • Allow the solution to cool slowly as described above. This technique carefully adjusts the solubility to find the optimal crystallization point.

Scenario 2: Very Few Crystals Form, Resulting in a Low Yield.

Q: My crystallization worked, but I recovered less than 30% of my material. How can I improve my yield?

A: A low yield is typically a result of either incomplete crystallization (too much compound left in the mother liquor) or mechanical losses during transfer and filtration.

Causality: The most common cause is using too much solvent during the initial dissolution step. The compound has some residual solubility even at low temperatures, and excess solvent will retain a larger amount of the product.

Step-by-Step Yield Improvement:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), check for dissolved product. Dip a glass stirring rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of your compound is still in solution.

  • Recover Dissolved Product: If the mother liquor is rich in product, you can recover it by:

    • Evaporation: Gently heat the mother liquor to boil off a portion of the solvent (e.g., reduce the volume by 25-50%). Then, allow the concentrated solution to cool again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

    • Cooling: Ensure you have cooled the solution sufficiently before filtration. Chilling the flask in an ice bath for 15-20 minutes after it has reached room temperature can significantly decrease the compound's solubility and increase the crystal yield.

  • Optimize the Initial Solvent Volume: In your next crystallization attempt, be meticulous about using the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid until it just dissolves.

Scenario 3: The Crystals Are Discolored or Appear Impure.

Q: The crystals I obtained are yellow/brown, not the expected white color. How can I remove colored impurities?

A: Discoloration is a clear sign of co-precipitated impurities. Highly colored impurities are often large, conjugated organic molecules that can be effectively removed using activated carbon.

Causality: Colored impurities get trapped within the crystal lattice as it forms. The carbohydrazide functional group can also be sensitive to pH, and acidic or basic conditions might contribute to degradation or side products that are colored.

Protocol for Decolorization and Recrystallization:

G a a b b a->b c c b->c d d c->d e e d->e f f e->f g g f->g

Figure 2. Standard workflow for recrystallization with decolorizing carbon.
  • Dissolve the Compound: Place the impure, colored crystals in an Erlenmeyer flask and add the minimum amount of hot ethanol to dissolve them completely.

  • Cool Slightly & Add Carbon: Remove the flask from the heat source and allow it to cool for a moment. CAUTION: Never add activated carbon to a boiling solution, as it can cause violent bumping. Add a very small amount of activated carbon (about 2-3% of the solute's weight) to the solution.

  • Adsorb Impurities: Gently heat the mixture back to a boil for a few minutes while swirling. The activated carbon has a high surface area that adsorbs the colored impurity molecules.

  • Perform Hot Filtration: This is a critical step to remove the carbon. Use a pre-heated funnel (by pouring hot solvent through it) with fluted filter paper. Pour the hot solution through the filter paper into a clean, pre-warmed flask. This must be done quickly to prevent crystals from forming in the funnel.

  • Rinse: Rinse the original flask and the filter paper with a small amount of fresh, hot ethanol to recover any product that crystallized prematurely.

  • Crystallize and Collect: Allow the clear, hot filtrate to cool slowly as described in Scenario 1. The resulting crystals should be significantly purer and free of color. Collect them by suction filtration.

Part 3: Data & Reference Tables

For successful crystallization, understanding the properties of the solvents is key.

Table 1: Solvent Properties for Crystallization

SolventBoiling Point (°C)Suitability for 3-Methyl-1-benzofuran-2-carbohydrazideNotes
Ethanol 78.4Primary Choice Excellent solubility when hot, poor solubility when cold.[1]
Methanol 64.7Good AlternativeHigher solubility than ethanol; may require cooling to lower temperatures for good yield.
Isopropanol 82.6Good AlternativeLess volatile than ethanol, which can aid in slower crystal growth.
Water 100.0Anti-Solvent Useful as an anti-solvent in a co-solvent system with ethanol to induce precipitation.
Hexane 69.0Anti-Solvent A non-polar anti-solvent that can be used with ethanol for co-solvent crystallization.
Dioxane 101.0Use with CautionMentioned in literature for dissolving related compounds, but its high boiling point and toxicity require careful handling.[1]

References

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92.

  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1255–o1256.

  • Sci-Hub. (n.d.). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E Structure Reports Online.

  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. PubMed.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Voges, J., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.

  • Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them.

  • Chemistry LibreTexts. (2023). Recrystallization.

  • Voges, J., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PubMed.

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Technical Support Center: Scale-Up Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide, a key intermediate in the development of various pharmacologically active molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and scale-up production.

Introduction: The Significance of 3-Methyl-1-benzofuran-2-carbohydrazide

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] 3-Methyl-1-benzofuran-2-carbohydrazide serves as a critical building block for the synthesis of more complex molecules, making its efficient and scalable production a priority in pharmaceutical research and development. This guide aims to provide practical, experience-driven insights to facilitate a smooth and successful synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide, providing potential causes and actionable solutions.

Issue 1: Low Yield of 3-Methyl-1-benzofuran-2-carbohydrazide

  • Potential Cause A: Incomplete Reaction

    • Explanation: The conversion of the starting ester, ethyl 3-methylbenzofuran-2-carboxylate, to the desired carbohydrazide may be incomplete. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, especially on a larger scale.

    • Solution:

      • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC).[5] A common solvent system for this is a 1:1 mixture of benzene and hexane.[5] The disappearance of the starting ester spot and the appearance of the product spot will indicate the reaction's progression.

      • Temperature and Time Optimization: While the reaction can proceed at room temperature, gentle heating under reflux in ethanol can significantly increase the reaction rate and drive it to completion.[6] Consider extending the reflux time if TLC analysis shows the presence of unreacted starting material.

      • Efficient Stirring: On a larger scale, ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and incomplete reaction.

  • Potential Cause B: Degradation of Hydrazine Hydrate

    • Explanation: Hydrazine hydrate is susceptible to air oxidation. If the reagent has been stored improperly or for an extended period, its effective concentration may be lower than stated, leading to a stoichiometric imbalance and incomplete conversion of the ester.

    • Solution:

      • Use Fresh Reagent: Whenever possible, use a fresh, unopened bottle of hydrazine hydrate.

      • Proper Storage: Store hydrazine hydrate in a tightly sealed container, in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7]

      • Inert Atmosphere: For larger-scale reactions or if the reaction is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause C: Product Loss During Work-up and Purification

    • Explanation: Significant amounts of the product can be lost during the isolation and purification steps, particularly during recrystallization if the conditions are not optimized.

    • Solution:

      • Optimized Recrystallization: The product is typically recrystallized from ethanol.[5] To maximize recovery, use the minimum amount of hot ethanol required to dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystallization.

      • Filtration Technique: Use a Büchner funnel for filtration and wash the collected crystals with a small amount of cold ethanol to remove soluble impurities without dissolving a significant amount of the product.

Issue 2: Presence of Impurities in the Final Product

  • Potential Cause A: Unreacted Starting Material

    • Explanation: As discussed in "Low Yield," an incomplete reaction will result in the presence of the starting ester in the final product.

    • Solution: Refer to the solutions for "Incomplete Reaction" above. If the impurity persists, a second recrystallization may be necessary.

  • Potential Cause B: Side Reactions

    • Explanation: Although less common with this specific substrate, hydrazine can potentially react with other functional groups if present in the starting materials. For instance, α,β-unsaturated esters can undergo Michael addition with hydrazine to form pyrazolidinones.[8] While the immediate precursor is not unsaturated, impurities in the starting materials could lead to side products.

    • Solution:

      • Purity of Starting Materials: Ensure the high purity of the starting ethyl 3-methylbenzofuran-2-carboxylate. If necessary, purify the ester by distillation or column chromatography before use.

      • Control of Reaction Conditions: Maintain the recommended reaction temperature. Excessive heat can sometimes promote side reactions.

  • Potential Cause C: Hydrolysis of the Product

    • Explanation: Although generally stable, prolonged exposure to acidic or basic conditions during work-up could potentially lead to the hydrolysis of the carbohydrazide back to the corresponding carboxylic acid.

    • Solution: Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases.

Issue 3: Difficulty in Handling Hydrazine Hydrate Safely

  • Explanation: Hydrazine hydrate is a hazardous chemical with significant health risks. It is toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[7][9] It is also corrosive and can cause severe skin and eye burns.[9]

  • Solution:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.[7]

    • Handling and Dispensing: Use a chemical fume hood when handling and dispensing hydrazine hydrate.[7] Avoid breathing vapors.[7]

    • Spill Management: In case of a spill, ensure the area is well-ventilated.[9] Absorb the spill with an inert material and dispose of it as hazardous waste.[9]

    • Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 3-Methyl-1-benzofuran-2-carbohydrazide?

A1: The most common and direct synthesis involves the reaction of ethyl 3-methylbenzofuran-2-carboxylate with hydrazine hydrate in a suitable solvent, typically ethanol.[2][5] The reaction is a nucleophilic acyl substitution at the ester carbonyl group.

Q2: How can I prepare the starting material, ethyl 3-methylbenzofuran-2-carboxylate?

A2: A common method for synthesizing the benzofuran core is the reaction of an o-hydroxyacetophenone with an α-haloester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate.[5]

Q3: What are the key reaction parameters to control for a successful scale-up?

A3: For a successful scale-up, the following parameters are crucial:

  • Temperature Control: Ensure uniform heating of the reaction mixture. The use of a jacketed reactor with a circulating temperature control system is recommended.

  • Efficient Agitation: As the reaction volume increases, maintaining homogeneity becomes critical. Use an overhead stirrer with an appropriately sized impeller to ensure good mixing.

  • Controlled Addition of Reagents: On a larger scale, the addition of hydrazine hydrate should be done portion-wise or via an addition funnel to control any potential exotherm.

  • Safety Measures: Given the hazardous nature of hydrazine hydrate, all scale-up activities must be conducted with strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment.[7][9][10][11][12]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: The purity and identity of 3-Methyl-1-benzofuran-2-carbohydrazide should be confirmed using a combination of techniques:

  • Thin Layer Chromatography (TLC): For routine reaction monitoring and purity checks.[1]

  • Melting Point: To assess the purity of the crystalline product.[1]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the hydrazide.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.[3]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

Section 3: Experimental Protocols and Data

Protocol 1: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide

This protocol is adapted from established literature procedures.[2][5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for lab scale)Moles
Ethyl 3-methylbenzofuran-2-carboxylate204.2210.21 g0.05
Hydrazine hydrate (80% solution)50.063.13 mL~0.05
Ethanol (95%)46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.21 g (0.05 mol) of ethyl 3-methylbenzofuran-2-carboxylate in 100 mL of 95% ethanol.

  • To this solution, add 3.13 mL (~0.05 mol) of 80% hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 benzene:hexane solvent system).[5]

  • After the reaction is complete (as indicated by the disappearance of the starting ester), cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C to obtain 3-Methyl-1-benzofuran-2-carbohydrazide as a white crystalline solid.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of Starting Material cluster_1 Final Product Synthesis o-Hydroxyacetophenone o-Hydroxyacetophenone Ethyl_3-methylbenzofuran-2-carboxylate Ethyl_3-methylbenzofuran-2-carboxylate o-Hydroxyacetophenone->Ethyl_3-methylbenzofuran-2-carboxylate K2CO3 Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Ethyl_3-methylbenzofuran-2-carboxylate 3-Methyl-1-benzofuran-2-carbohydrazide 3-Methyl-1-benzofuran-2-carbohydrazide Ethyl_3-methylbenzofuran-2-carboxylate->3-Methyl-1-benzofuran-2-carbohydrazide Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->3-Methyl-1-benzofuran-2-carbohydrazide Troubleshooting_Tree Start Low Yield or Impure Product Incomplete_Reaction Check for Incomplete Reaction (TLC Analysis) Start->Incomplete_Reaction Purification_Loss Optimize Purification Start->Purification_Loss Yield good before purification Extend_Time_Temp Increase Reflux Time and/or Temperature Incomplete_Reaction->Extend_Time_Temp Starting Material Present Improve_Stirring Ensure Efficient Stirring Incomplete_Reaction->Improve_Stirring Starting Material Present Check_Hydrazine Assess Hydrazine Hydrate Quality Incomplete_Reaction->Check_Hydrazine Reaction Stalled Use_Fresh_Hydrazine Use Fresh Reagent Check_Hydrazine->Use_Fresh_Hydrazine Recrystallization Optimize Recrystallization (Solvent Volume, Cooling) Purification_Loss->Recrystallization

Sources

Technical Support Center: Optimizing Hyd-razinolysis of Benzofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the hydrazinolysis of benzofuran esters. Benzofuran hydrazides are crucial building blocks in medicinal chemistry, known for their diverse biological activities.[1] However, their synthesis can be hampered by the formation of persistent byproducts.

This document provides in-depth, experience-driven advice in a question-and-answer format, along with troubleshooting guides to help you navigate the common challenges and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the hydrazinolysis of a benzofuran ester?

The primary reaction is a nucleophilic acyl substitution. Hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzofuran ester. The reaction proceeds through a tetrahedral intermediate, leading to the expulsion of the alcohol or phenol leaving group and the formation of the desired benzofuran carbohydrazide.

Q2: What are the most common byproducts I should be concerned about, and why do they form?

There are two principal byproducts that frequently complicate this reaction:

  • N,N'-Diacylhydrazine: This is often the most significant byproduct. It forms when the desired product, the benzofuran carbohydrazide, acts as a nucleophile itself and attacks another molecule of the starting ester. This secondary reaction is competitive with the primary reaction and becomes more prevalent as the concentration of the product increases and the concentration of hydrazine decreases.[2]

  • Benzofuran Ring-Opened Products: While the benzofuran ring is generally stable, aggressive reaction conditions such as excessively high temperatures or prolonged reaction times can lead to its degradation. Hydrazine can act as a reducing agent or a strong nucleophile, potentially cleaving the furan ring, resulting in a complex mixture of degradation products.[3]

Q3: How can I effectively monitor the reaction and detect these byproducts?

Effective reaction monitoring is critical for maximizing yield and minimizing byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method for real-time monitoring. The starting ester is typically the least polar component, the diacylhydrazine byproduct is of intermediate polarity, and the desired hydrazide product is the most polar (often exhibiting significant tailing on silica gel). A well-chosen solvent system (e.g., ethyl acetate/hexane mixtures) can resolve these three key spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS is invaluable. It can confirm the masses of the starting material, product, and expected byproducts, providing definitive evidence of their presence in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the relative amounts of each component over time, allowing for detailed kinetic analysis and optimization.[4]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low Conversion - Significant Starting Material Remains
  • Symptom: Your TLC or LC-MS analysis shows a large amount of unreacted benzofuran ester even after several hours.

  • Causality: The reaction is likely too slow. This can be due to insufficient activation energy (low temperature), a low concentration of the nucleophile, or steric hindrance around the ester carbonyl group.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature. If you are running the reaction at room temperature, consider heating to 40-60 °C or even refluxing in a suitable solvent like ethanol.

    • Increase Hydrazine Equivalents: While a large excess is used to prevent diacylhydrazine formation, ensure you are using at least 3-5 equivalents of hydrazine hydrate. For sterically hindered esters, this may need to be increased further.

    • Change Solvent: Switching to a higher-boiling point solvent like n-butanol can allow for higher reaction temperatures, but this must be done cautiously to avoid ring degradation.

Issue 2: High Levels of Diacylhydrazine Byproduct
  • Symptom: A significant spot corresponding to the diacylhydrazine mass is observed on LC-MS, and the isolated yield of the desired product is poor despite full consumption of the starting material.

  • Causality: This is a classic selectivity problem.[5] The rate of the secondary reaction (product reacting with starting material) is competitive with the primary reaction. This happens when the local concentration of hydrazine is not high enough to outcompete the newly formed hydrazide product.

  • Solutions:

    • Increase Molar Excess of Hydrazine: This is the most effective solution. Increasing the hydrazine hydrate from 3-5 equivalents to 10-20 equivalents dramatically shifts the reaction equilibrium in favor of the desired product by ensuring the ester is statistically more likely to encounter a hydrazine molecule than a product molecule.[6]

    • Control Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the secondary reaction may be higher than for the primary reaction.[7]

    • Mode of Addition: For particularly challenging substrates, consider adding the benzofuran ester slowly to a solution of hydrazine hydrate. This maintains a high hydrazine-to-ester ratio throughout the reaction, suppressing the formation of the diacylhydrazine.

Issue 3: Reaction Mixture Turns Dark, and TLC Shows Multiple Unidentifiable Spots
  • Symptom: The reaction mixture darkens significantly (e.g., to dark brown or black), and the TLC plate shows streaking or a multitude of new spots, indicating a complex mixture.

  • Causality: These are hallmark signs of decomposition. The benzofuran ring system, while aromatic, can be susceptible to cleavage under harsh conditions.[3] Excessively high temperatures or very long reaction times are the most common culprits.

  • Solutions:

    • Reduce Temperature: Immediately attempt the reaction at a lower temperature. Refluxing in ethanol is a good starting point. Avoid high-boiling solvents like DMF or butanol unless absolutely necessary.

    • Monitor Reaction Time Closely: Do not leave the reaction running unattended for extended periods (e.g., overnight) until you have established its stability profile. Monitor by TLC every 1-2 hours and stop the reaction as soon as the starting material is consumed.

    • Use Hydrazine Monohydrate: While anhydrous hydrazine is more reactive, it is also more hazardous and can sometimes be more aggressive. Hydrazine monohydrate is often sufficient and a safer alternative.[8]

Summary of Recommended Parameter Adjustments
IssuePrimary CauseStoichiometry (Hydrazine:Ester)TemperatureTime
Low Conversion Insufficient ReactivityIncrease to 5-10 eq.Increase (e.g., RT to 60°C)Monitor until SM consumed
Diacylhydrazine Poor SelectivityIncrease to 10-20 eq.Decrease (e.g., 60°C to 40°C)Monitor closely
Decomposition Harsh ConditionsUse standard 5-10 eq.Decrease (e.g., Reflux to 60°C)Stop as soon as SM is gone

Part 3: Optimized Experimental Protocols

Protocol 1: Standard Hydrazinolysis of Ethyl Benzofuran-2-carboxylate

This protocol is a robust starting point for simple, unhindered benzofuran esters.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ethyl benzofuran-2-carboxylate (1.0 eq.).

  • Solvent: Add ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine monohydrate (10.0 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water. The product hydrazide will often precipitate as a white solid.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the pure benzofuran-2-carbohydrazide.

Protocol 2: Hydrazinolysis with Slow Addition for Sensitive Substrates

This method is recommended for substrates prone to diacylhydrazine formation.

  • Setup: To a round-bottom flask, add hydrazine monohydrate (20.0 eq.) and ethanol.

  • Substrate Preparation: In a separate flask, dissolve the benzofuran ester (1.0 eq.) in a minimal amount of ethanol.

  • Slow Addition: Heat the hydrazine solution to 40 °C. Using an addition funnel, add the ester solution dropwise to the stirred hydrazine solution over 1-2 hours.

  • Reaction: After the addition is complete, maintain the temperature at 40 °C and stir for an additional 2-3 hours, monitoring by TLC.

  • Work-up: Follow the same precipitation and filtration procedure as described in Protocol 1.

Part 4: Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Reaction Pathway Diagram

G Ester Benzofuran Ester Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + N2H4 (fast, desired) Intermediate2 Tetrahedral Intermediate Ester->Intermediate2 + Product (slow, undesired) Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate1 Product Benzofuran Hydrazide (Desired Product) Product->Intermediate2 Byproduct Diacylhydrazine (Byproduct) Intermediate1->Product - EtOH Intermediate2->Byproduct - EtOH

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Workflow

G Start Analyze Crude Reaction (TLC / LC-MS) LowConv Issue: Low Conversion Start->LowConv Incomplete Conversion Byproduct Issue: Diacylhydrazine Formation Start->Byproduct Major Byproduct (Diacylhydrazine) Decomp Issue: Decomposition Start->Decomp Complex Mixture/ Decomposition Success Proceed to Work-up & Purification Start->Success Clean Conversion LowConv_Cause Cause: Low Reactivity LowConv->LowConv_Cause Byproduct_Cause Cause: Poor Selectivity Byproduct->Byproduct_Cause Decomp_Cause Cause: Conditions Too Harsh Decomp->Decomp_Cause LowConv_Sol1 Solution 1: Increase Temperature LowConv_Cause->LowConv_Sol1 LowConv_Sol2 Solution 2: Increase N2H4 eq. LowConv_Cause->LowConv_Sol2 Byproduct_Sol1 Solution 1: Increase N2H4 eq. (10-20x) Byproduct_Cause->Byproduct_Sol1 Byproduct_Sol2 Solution 2: Use Slow Addition Protocol Byproduct_Cause->Byproduct_Sol2 Byproduct_Sol3 Solution 3: Lower Temperature Byproduct_Cause->Byproduct_Sol3 Decomp_Sol1 Solution 1: Decrease Temperature Decomp_Cause->Decomp_Sol1 Decomp_Sol2 Solution 2: Monitor Time Closely Decomp_Cause->Decomp_Sol2

Caption: Logical Troubleshooting Flowchart.

References

  • This guide synthesizes established principles of organic chemistry and does not rely on a single source for the core concepts. The troubleshooting and optimization strategies are based on widely accepted practices in synthetic methodology.
  • The synthesis and biological importance of benzofuran derivatives are reviewed in various sources, highlighting their role as scaffolds in medicinal chemistry.[1]

  • The formation of diacylhydrazines as byproducts is a known issue in hydrazinolysis, often addressed by controlling stoichiometry.[2][9][10]

  • Analytical methods for monitoring reactions involving hydrazine are well-documented.[4][11][12][13]

  • The stability of heterocyclic rings like benzofuran under various reaction conditions is a key consideration in synthesis design.[3]

  • The choice between anhydrous hydrazine and hydrazine monohydrate often involves a trade-off between reactivity and safety.[8]

  • General principles of reaction selectivity are applicable to minimizing byproduct formation.[5][7][14]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 3-Methyl-1-benzofuran-2-carbohydrazide, a heterocyclic compound, belongs to the benzofuran class of molecules, which are integral to numerous pharmacologically active agents.[1][2] This guide provides an in-depth, cross-validation framework for the analytical data of this specific compound. We move beyond a mere recitation of data, focusing instead on the strategic integration of orthogonal analytical techniques—NMR, IR, Mass Spectrometry, and X-Ray Crystallography—to build a self-validating and irreproachable data package. This document is intended for researchers, analytical chemists, and quality assurance professionals who require a robust and logical approach to compound characterization, aligning with the principles of scientific integrity and regulatory scrutiny.

The Imperative of Analytical Cross-Validation

Before delving into specific data, we must establish the causality behind our multi-faceted analytical approach. A single analytical technique provides only one perspective on a molecule's identity and purity. True confidence is achieved through cross-validation, a process where multiple, independent methods are used to confirm the same set of attributes (e.g., structure, purity, identity).[3][4] This strategy is not merely about data redundancy; it is about creating a logical and self-reinforcing analytical structure. For instance, while NMR spectroscopy may define the proton and carbon framework, it is mass spectrometry that confirms the overall molecular weight of that framework. Infrared spectroscopy validates the presence of key functional groups suggested by the structure, and chromatography confirms the sample's purity. This layered approach ensures that any potential artifact or misinterpretation from one method is challenged and verified by another, a cornerstone of Good Manufacturing Practices (cGMP).[4][5]

The following diagram illustrates the logical workflow of this cross-validation process.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Confirmatory & Orthogonal Analysis cluster_3 Final Data Package Synthesis Synthesis of Target Compound Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity Purification->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation Purification->MS IR IR Spectroscopy - Functional Group ID Purification->IR XRAY X-Ray Crystallography - Absolute 3D Structure Purification->XRAY HPLC HPLC Analysis - Purity & Quantification Purification->HPLC Validation Cross-Validated Identity, Purity, and Structure NMR->Validation MS->Validation IR->Validation XRAY->Validation HPLC->Validation

Caption: Workflow for robust analytical cross-validation.

Synthesis Pathway

The target compound, 3-Methyl-1-benzofuran-2-carbohydrazide, is typically synthesized from its corresponding ester, ethyl 3-methyl-1-benzofuran-2-carboxylate.[6] This reaction is a standard nucleophilic acyl substitution where the lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Caption: Synthesis of the target carbohydrazide.

Experimental Protocol: Synthesis
  • Dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).[7]

  • To this solution, add hydrazine hydrate (4-5 equivalents) dropwise while stirring at room temperature.[8]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the mixture to room temperature and pour it into crushed ice.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to yield pure 3-Methyl-1-benzofuran-2-carbohydrazide.[6][7]

Spectroscopic and Chromatographic Cross-Validation

This section compares the analytical data for our target compound with a structurally similar alternative, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, to provide context and highlight unique spectral features.[9]

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. For our target compound, the most critical vibrations are the N-H stretches from the hydrazide moiety and the C=O (Amide I) stretch. The presence and position of these bands provide immediate, confirmatory evidence of a successful synthesis.

Functional Group3-Methyl-1-benzofuran-2-carbohydrazide Derivative[7]Comparative Benzofuran Hydrazone[9]Rationale for Comparison
N-H Stretch 3346 cm⁻¹3344 cm⁻¹Confirms the presence of the hydrazide/hydrazone nitrogen protons.
Aromatic C-H Stretch 3128 cm⁻¹3019 cm⁻¹Indicates the presence of the core aromatic benzofuran structure.
C=O (Amide) Stretch 1647 cm⁻¹1689 cm⁻¹A strong, sharp peak confirming the carbohydrazide carbonyl group. The difference in wavenumber reflects the distinct electronic environment of the carbonyl in each molecule.
C-O-C (Furan) Stretch 1070 cm⁻¹Not specifiedCharacteristic stretching of the furan ether linkage within the benzofuran core.[10]
Experimental Protocol: IR Analysis (KBr Pellet)
  • Grind a small amount (1-2 mg) of the dried analytical sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the gold standard for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides complementary information for the carbon skeleton. While a complete spectrum for the parent compound is not readily published, data from a closely related derivative allows for a confident assignment of key resonances.[7]

Proton/Carbon TypeExpected for 3-Methyl-1-benzofuran-2-carbohydrazideComparative Benzofuran Hydrazone (¹H NMR)[9]Rationale for Comparison
-NH (Amide) ~8.3-9.5 ppm (broad singlet)10.71 ppm (singlet)The downfield chemical shift is characteristic of an amide proton. The comparative compound's proton is further deshielded due to the hydrazone conjugation.
Aromatic Protons ~7.2-7.6 ppm (multiplets)7.14-7.68 ppm (multiplets)These signals confirm the presence of the benzene ring protons on the benzofuran core.
-NH₂ (Hydrazine) ~4.5-5.5 ppm (broad singlet)N/AThis broad, exchangeable signal is expected for the terminal amine of the hydrazide.
Furan-CH₃ ~2.3-2.5 ppm (singlet)2.42 / 2.51 ppm (singlets)Confirms the methyl group at the 3-position of the benzofuran ring. The comparative compound has two distinct methyl groups.
C=O (Carbonyl) ~160-165 ppm162.4 ppm¹³C NMR signal confirming the amide carbonyl carbon.
Experimental Protocol: NMR Analysis
  • Accurately weigh 5-10 mg of the analytical sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Include a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Mass Spectrometry (MS)

Expertise: MS provides the exact molecular weight of the compound, serving as a crucial validation point for the proposed structure. The molecular formula for 3-Methyl-1-benzofuran-2-carbohydrazide is C₁₀H₁₀N₂O₂, corresponding to a monoisotopic mass of 190.0742 g/mol . High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy (typically <5 ppm error).

CompoundMolecular FormulaCalculated Mass (Monoisotopic)Observed Mass (M+H)⁺Rationale for Comparison
3-Methyl-1-benzofuran-2-carbohydrazide C₁₀H₁₀N₂O₂190.0742Expected ~191.0820Provides the fundamental molecular weight confirmation.
Derivative: 1-(3-methylbenzofuran-2-yl) carbohydrazide -2-chloro-3-phenyl aziridine [7]C₁₉H₁₃N₂O₃Cl352.0615352 (Molecular Ion Peak)Demonstrates the utility of MS in confirming the structure of more complex derivatives of the parent compound.
Comparative: 5-bromo-N'-(furan-2-carbonyl) benzofuran-2-carbohydrazide [11]C₁₄H₉BrN₂O₄347.9797349Shows how isotopic patterns (from Bromine) can be used for structural confirmation in related analogues.
Experimental Protocol: MS Analysis (ESI)
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 amu).

Definitive Structure and Purity Assessment

Single Crystal X-Ray Crystallography

Expertise: While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the only definitive, unambiguous determination of the molecular structure in the solid state. It provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms, leaving no room for structural ambiguity.

For 3-Methyl-1-benzofuran-2-carbohydrazide, crystallographic analysis has been performed and provides the highest level of structural validation.[6][12]

ParameterReported Data for 3-Methyl-1-benzofuran-2-carbohydrazide[6]Significance
Molecular Formula C₁₀H₁₀N₂O₂Confirms the elemental composition.
Molecular Weight 190.20Agrees with the expected molecular weight.
Crystal System MonoclinicDefines the basic geometry of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the crystal.
Key Structural Feature The molecule is slightly twisted, with a dihedral angle of 6.89-9.58° between the benzofuran ring system and the carbohydrazide plane.[6]This level of detail on molecular conformation is unattainable by other methods and confirms the fine structural details.

This crystallographic data serves as the ultimate reference point against which all spectroscopic data (NMR, IR, MS) must be consistent, thereby completing the cross-validation loop.

G cluster_0 Spectroscopic Data cluster_1 Definitive Structure cluster_2 Purity Assessment NMR NMR (Connectivity) XRAY X-Ray Crystallography (Absolute 3D Structure) NMR->XRAY Consistent? MS MS (Molecular Weight) MS->XRAY Consistent? IR IR (Functional Groups) IR->XRAY Consistent? HPLC HPLC (Purity / Impurity Profile) XRAY->HPLC Main Peak ID

Caption: Interplay of analytical techniques for data validation.

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the workhorse for determining the purity of a compound. An orthogonal method to spectroscopy, it separates the target compound from any potential impurities, starting materials, or side products. A robust HPLC method should demonstrate a sharp, symmetrical peak for the main compound, well-resolved from any other signals.

Proposed HPLC Method for Purity Analysis: Since a specific validated method is not published, a standard reverse-phase method is proposed based on the physicochemical properties of the analyte (aromatic, moderately polar).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. (The C18 stationary phase is ideal for retaining moderately non-polar compounds like benzofurans).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions. (A gradient is necessary to elute any potential impurities with different polarities).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis at 254 nm and 280 nm. (Benzofuran systems typically have strong absorbance at these wavelengths).[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Experimental Protocol: HPLC Purity Assessment
  • Prepare a stock solution of the analytical sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Prepare the mobile phases and prime the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (solvent only) to ensure no system peaks are present.

  • Inject the sample solution and run the gradient method.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a main peak of >98-99% area.

Conclusion

The analytical characterization of 3-Methyl-1-benzofuran-2-carbohydrazide presented here exemplifies a robust cross-validation strategy. The foundational structure proposed by NMR is confirmed by the molecular weight from MS and the functional groups identified by IR. This entire spectroscopic data set is unequivocally validated by the definitive three-dimensional structure obtained from X-ray crystallography. Finally, the purity of the characterized material is confidently established using a stability-indicating HPLC method. This integrated, multi-technique approach ensures the generation of a reliable and defensible analytical data package, suitable for the rigorous demands of pharmaceutical research and development.

References

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. Link

  • Al-Majid, A. M., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1255–o1256. [Link]

  • Sci-Hub. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E Structure Reports Online. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy. [Link]

  • Tantawy, A. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2154. [Link]

  • PubMed. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2015). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. [Link]

  • ACS Publications. (1960). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Gallego, M., & Garcia-Vargas, M. (1989). Determination of carbohydrazide at trace and subtrace levels. The Analyst, 114(7), 825-828. [Link]

  • ResearchGate. The absorption spectra of the benzofuran derivatives 3a–c recorded in 10⁻⁴ M cyclohexane solution. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • ResearchGate. (2020). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1171–1179. [Link]

  • RSC Publishing. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Wikipedia. Benzofuran. [Link]

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  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1-benzofuran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed protocol for the safe disposal of 3-Methyl-1-benzofuran-2-carbohydrazide, grounded in established safety principles and regulatory standards. While specific safety data for this compound is limited, by analyzing its constituent functional groups—a benzofuran ring and a carbohydrazide moiety—we can extrapolate from well-documented related compounds to establish a robust and scientifically sound disposal plan.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 3-Methyl-1-benzofuran-2-carbohydrazide is the first step in ensuring its safe handling and disposal. The carbohydrazide functional group suggests potential hazards similar to those of carbohydrazide itself, which is known to be an irritant and a potential sensitizer.[1][2] Benzofuran derivatives can also exhibit various biological activities, necessitating careful handling.[3] Therefore, it is prudent to treat this compound with a high degree of caution.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale and Reference Compounds
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]Based on the hazard statements for the related compound, Carbonic dihydrazide (Carbohydrazide).[2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]A common characteristic of hydrazide derivatives.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]Direct contact with the eyes is likely to cause significant irritation.
Respiratory/Skin Sensitization May cause an allergic skin reaction.[1]Based on data for Carbohydrazide.[1]
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.[1]This is a critical consideration for disposal to prevent environmental contamination.

This proactive hazard assessment, based on analogous compounds, forms the basis of the subsequent handling and disposal procedures. It is a fundamental principle of laboratory safety to treat compounds of unknown toxicity as potentially hazardous.

Personnel Protection: Your First Line of Defense

Before handling 3-Methyl-1-benzofuran-2-carbohydrazide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The rationale for each piece of equipment is directly linked to the potential routes of exposure identified in our hazard assessment.

  • Eye Protection: Wear chemical safety goggles with side shields. The compound is expected to be a serious eye irritant.[1][2][4]

  • Hand Protection: Wear nitrile gloves. Avoid contact with skin, as the compound is a suspected skin irritant and potential sensitizer.[1][4]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[5]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Methyl-1-benzofuran-2-carbohydrazide must be conducted in a manner that is safe for personnel and the environment. This requires a systematic approach, from waste collection to final disposal by a certified professional.

Step 1: Waste Segregation and Collection

Causality: Proper segregation is crucial to prevent unintentional and potentially dangerous reactions between incompatible chemicals. It also ensures that the waste stream is correctly identified for the disposal contractor.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for 3-Methyl-1-benzofuran-2-carbohydrazide waste. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Solid Waste: Collect solid waste, including contaminated consumables like weighing paper and gloves, in this container. Avoid generating dust during transfer.[6][7]

  • Liquid Waste: If the compound is in solution, use a separate, compatible, and clearly labeled container for liquid waste. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled in accordance with the OSHA Hazard Communication Standard.[8][9][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Methyl-1-benzofuran-2-carbohydrazide"

    • The specific hazard(s) (e.g., "Irritant," "Skin Sensitizer," "Aquatic Toxin")

    • The date the first waste was added to the container.

Step 2: Temporary Storage in the Laboratory

Causality: Safe temporary storage minimizes the risk of spills, exposure, and unauthorized access within the laboratory.

  • Store the sealed waste container in a designated, well-ventilated secondary containment bin or tray.[5]

  • Keep the storage area away from heat, sparks, and open flames.[11]

  • Ensure the storage location is inaccessible to unauthorized personnel.

  • Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.

Step 3: Final Disposal

Causality: Due to its potential hazards, particularly its aquatic toxicity, this compound cannot be disposed of via standard laboratory drains or in regular trash.[1][6] Federal and local regulations mandate that such chemical waste be handled by licensed professionals.[12][13]

  • Engage a Licensed Contractor: The disposal of 3-Methyl-1-benzofuran-2-carbohydrazide must be carried out by a licensed and certified hazardous waste disposal contractor.

  • Provide Full Disclosure: Furnish the contractor with all available safety information, including the inferred hazard profile. A Safety Data Sheet (SDS) for a related compound like Carbohydrazide can be provided as supplementary information.[1]

  • Follow Regulations: The disposal must adhere to all local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[12][14] The most likely disposal method for this type of organic compound is high-temperature incineration at a permitted facility.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of 3-Methyl-1-benzofuran-2-carbohydrazide.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (3-Methyl-1-benzofuran-2-carbohydrazide) assess Hazard Assessment (Irritant, Sensitizer, Aquatic Toxin) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate into Designated Waste Container ppe->segregate label_container Label Container per OSHA HazCom Standard segregate->label_container store Store in Secure Secondary Containment label_container->store contact Contact Licensed Hazardous Waste Contractor store->contact document Provide Hazard Information and Documentation contact->document dispose Arrange for Pickup and Incineration document->dispose

Caption: Workflow for the safe disposal of 3-Methyl-1-benzofuran-2-carbohydrazide.

Emergency Procedures: Spill Management

Causality: A prepared response to an accidental spill is essential to mitigate potential exposure and environmental contamination. The procedure prioritizes containment and safe cleanup.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access to the area.

  • Wear PPE: Do not attempt to clean up a spill without the appropriate PPE, as described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material.[4] Avoid actions that generate dust.[6] For a liquid spill, cover with an inert, non-combustible absorbent material such as sand or vermiculite.[6][15]

  • Collect Waste: Place the spilled material and any contaminated absorbents into a designated hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By adhering to these detailed procedures, you can ensure that the disposal of 3-Methyl-1-benzofuran-2-carbohydrazide is managed in a way that upholds the highest standards of laboratory safety and environmental responsibility.

References

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations. [Link]

  • Abdel-Aziz, H. A., et al. (2012). 3-Methyl-1-benzofuran-2-carbohydrazide. Acta Crystallographica Section E, 68(Pt 4), o1255–o1256. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]

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  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

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  • XO Safety. (2018). How To Comply With OSHA Hazard Communication Regulations. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.